molecular formula C₁₁H₁₄N₂O₃ B1140977 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester CAS No. 60234-66-4

5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester

Numéro de catalogue: B1140977
Numéro CAS: 60234-66-4
Poids moléculaire: 206.24
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester, also known as 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester, is a useful research compound. Its molecular formula is C₁₁H₁₄N₂O₃ and its molecular weight is 206.24. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

ethyl 4-hydroxyimino-4-pyridin-3-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(14)6-5-10(13-15)9-4-3-7-12-8-9/h3-4,7-8,15H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSBRLHWUSPCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=NO)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action and Synthetic Utility of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Nicotine Metabolite and TSNA Biomarker Synthesis

Executive Summary

In the fields of toxicology, pharmacokinetics, and epidemiological research, the precise quantification of nicotine exposure relies on highly pure analytical standards of its metabolites and associated Tobacco-Specific Nitrosamines (TSNAs). 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (CAS: 60234-66-4) is a highly specialized, reactive intermediate utilized in the synthesis of these critical biomarkers.

Unlike pharmacological agents, this compound does not possess a biological "mechanism of action" (e.g., receptor agonism/antagonism). Instead, its mechanism of action is defined by its chemical reactivity profile —specifically, its capacity to undergo targeted reduction and spontaneous intramolecular cyclization to form the pyrrolidin-2-one (lactam) core found in norcotinine and cotinine [1, 2]. This whitepaper dissects the structural anomalies, mechanistic pathways, and self-validating experimental protocols for utilizing this compound in advanced synthetic workflows.

Chemical Identity & Structural Nuances

Before deploying this compound in a synthetic pipeline, researchers must understand a pervasive nomenclature anomaly within commercial chemical catalogs.

While universally sold under the name 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester, the prefix "5-" is a historical industry misnomer [1]. Butanoic acid strictly contains a four-carbon chain. The correct IUPAC designation for this molecule (Molecular Formula: C11​H14​N2​O3​ ) is ethyl 4-(hydroxyimino)-4-(pyridin-3-yl)butanoate . It is the oxime derivative of ethyl 4-oxo-4-(pyridin-3-yl)butanoate (CAS: 59086-27-0) [2, 4].

Physicochemical Properties
PropertyValue / DescriptionSynthetic Implication
CAS Number 60234-66-4Primary identifier for sourcing analytical-grade material.
Molecular Weight 222.24 g/mol Required for precise stoichiometric calculations during reduction.
Functional Groups Pyridine ring, Oxime, Ethyl EsterMulti-reactive; requires chemoselective reduction catalysts (e.g., Pd/C) to avoid ester cleavage.
Physical State Off-White to Pale Yellow SolidEasily purified via recrystallization prior to hydrogenation.

Chemical Mechanism of Action: The Reactivity Pathway

The strategic choice to use an oxime ester rather than a direct ketone precursor is rooted in chemoselectivity. If one were to subject the parent ketone (ethyl 4-oxo-4-(pyridin-3-yl)butanoate) to reductive amination, competing side reactions—such as reduction to a secondary alcohol or intermolecular polymerization—would drastically reduce the yield.

The oxime acts as a chemoselective lock . Its mechanism of action follows a strict, two-step cascade:

  • Catalytic Hydrogenation (Activation): The oxime ( >C=N−OH ) is reduced under hydrogen gas using a Palladium on Carbon (Pd/C) catalyst. This specifically yields a primary amine: 4-amino-4-(3-pyridyl)butanoic acid ethyl ester.

  • Spontaneous Intramolecular Amidation (Cyclization): The newly formed primary amine is highly nucleophilic. It immediately attacks the electrophilic carbonyl carbon of the terminal ethyl ester. This expels ethanol as a leaving group and closes the ring, forming the highly stable 5-membered lactam core of Norcotinine .

From norcotinine, a simple N-methylation yields Cotinine , the primary proximate metabolite of nicotine used globally as a biomarker for tobacco exposure [3].

Pathway Visualization

G A 5-Hydroxyimino-5-(3-pyridyl) butanoic Acid Ethyl Ester (Oxime Precursor) B 4-Amino-4-(3-pyridyl) butanoic Acid Ethyl Ester (Unstable Amine) A->B H2, Pd/C (Reduction) C Norcotinine (Lactam Core) B->C -EtOH (Spontaneous Cyclization) D Cotinine (Major Metabolite) C->D CH3I, Base (N-Methylation)

Figure 1: Chemical mechanism of action—reduction and spontaneous cyclization to cotinine.

Application in TSNA Biomarker Research

Beyond cotinine, this compound's structural skeleton is vital for synthesizing standards related to NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), a potent tobacco-specific carcinogen [3].

During in vivo metabolism, NNK undergoes α -hydroxylation to form reactive intermediates that ultimately yield HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) releasing adducts on hemoglobin and DNA. By utilizing the oxime precursor to synthesize isotopically labeled (e.g., deuterium-enriched) derivatives, toxicologists can accurately quantify these DNA adducts via LC-MS/MS, providing a direct measurement of carcinogenic burden in smokers.

Experimental Protocol: Self-Validating Synthesis of Norcotinine

To ensure trustworthiness and reproducibility, the following protocol details the conversion of the oxime to norcotinine. This is a self-validating system: the reaction's progress can be visually and analytically confirmed by the disappearance of the oxime -OH stretch and the emergence of the lactam carbonyl.

Materials Required
  • 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Glacial Acetic Acid (Solvent)

  • Hydrogen gas ( H2​ ) balloon or Parr shaker

  • Celite (for filtration)

Step-by-Step Methodology
  • Reaction Setup: Dissolve 5.0 g of the oxime precursor in 50 mL of glacial acetic acid in a heavy-walled hydrogenation flask. Causality: Acetic acid acts as both a solvent and a proton source, facilitating the cleavage of the N-O bond during reduction.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C to the solution. Purge the flask with Nitrogen ( N2​ ) for 5 minutes to remove ambient oxygen, preventing catalyst ignition.

  • Hydrogenation: Introduce H2​ gas via a balloon or pressurize to 30 psi in a Parr shaker. Stir vigorously at room temperature for 12–16 hours.

  • Monitoring (Self-Validation): Monitor via TLC (Dichloromethane:Methanol, 9:1). The starting material ( Rf​≈0.6 ) will disappear, replaced by a highly polar baseline spot (the amine salt), which slowly converts to norcotinine ( Rf​≈0.4 ).

  • Filtration & Cyclization Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Basification: Resuspend the crude oil in water and adjust the pH to 9.0 using saturated NaHCO3​ . Causality: Basification neutralizes the acetate salt of the amine, freeing the lone pair on the nitrogen to execute the intramolecular nucleophilic attack on the ester, driving the cyclization to completion.

  • Extraction: Extract the aqueous layer with Chloroform ( 3×30 mL). Dry the organic layers over Na2​SO4​ and evaporate to yield crude norcotinine.

Conclusion

While 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (CAS 60234-66-4) is not a therapeutic drug, its chemical mechanism of action—driven by chemoselective reduction and thermodynamically favorable lactamization—makes it an indispensable tool in the modern analytical laboratory. By mastering its reactivity, researchers can reliably synthesize the high-purity cotinine, norcotinine, and TSNA standards required to drive forward critical research in tobacco harm reduction and oncology.

References

  • NCATS Inxight Drugs. 4-OXO-4-(3-PYRIDYL)BUTANOIC ACID. Retrieved from [Link]

  • Hecht, S. S. (1999). An Analysis of the Role of Tobacco-Specific Nitrosamines in the Carcinogenicity of Tobacco Smoke. NIH/PMC. Retrieved from[Link]

  • NextSDS. ethyl 4-oxo-4-(pyridin-3-yl)butanoate — Chemical Substance Information. Retrieved from[Link]

Stability and Solubility Profile of Ethyl 4-(Hydroxyimino)-4-(pyridin-3-yl)butanoate (CAS 60234-66-4)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for nAChR Ligand Development and Nicotine Alkaloid Synthesis

Executive Summary

In the development of nicotinic acetylcholine receptor (nAChR) ligands, the selection and handling of synthetic intermediates dictate both the yield and purity of the final active pharmaceutical ingredient (API). This whitepaper provides an in-depth physicochemical, solubility, and stability profile of CAS 60234-66-4[1], a critical oxime intermediate used in the synthesis of nicotine analogs. By understanding its structural vulnerabilities and pH-dependent behavior, researchers can optimize reaction conditions and prevent analytical artifacts during chromatographic profiling.

Structural Elucidation & Nomenclature Discrepancies

When sourcing this intermediate, researchers frequently encounter it listed in commercial catalogs under the name "5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester" [1],[2]. From an application chemistry standpoint, it is critical to recognize this as a structural misnomer. A butanoic acid backbone contains only four carbons; therefore, a "5-position" substitution is chemically impossible on the parent chain.

The correct IUPAC nomenclature is Ethyl 4-(hydroxyimino)-4-(pyridin-3-yl)butanoate .

  • Molecular Formula: C₁₁H₁₄N₂O₃[1]

  • Molecular Weight: 222.24 g/mol [1]

  • Physical Form: Off-white to pale yellow solid[3]

This compound is the oxime derivative of the ketone precursor, ethyl 4-oxo-4-(pyridin-3-yl)butanoate (CAS 59086-27-0)[4].

Synthetic Utility in Alkaloid Development

The primary value of CAS 60234-66-4 lies in its role as a highly efficient precursor for norcotinine and N-substituted cotinine analogues[5].

Mechanistic Causality: The synthetic utility leverages the spatial proximity of the oxime and the ethyl ester. Catalytic hydrogenation (e.g., using H₂ with Pd/C) reduces the oxime to a primary amine (ethyl 4-amino-4-(pyridin-3-yl)butanoate). Under standard reaction conditions, this intermediate spontaneously undergoes intramolecular cyclization. The nucleophilic amine attacks the electrophilic ester carbonyl, expelling ethanol to form the thermodynamically stable lactam ring of norcotinine. Subsequent N-methylation yields cotinine, while reduction of the lactam yields nornicotine.

SyntheticPathway A Ethyl 4-(hydroxyimino)-4- (pyridin-3-yl)butanoate (CAS 60234-66-4) B Ethyl 4-amino-4- (pyridin-3-yl)butanoate A->B Reduction (H2, Pd/C) C Norcotinine (5-(3-Pyridyl)pyrrolidin-2-one) B->C Cyclization (-EtOH) D Cotinine C->D N-Methylation (CH3I / Base) E Nornicotine C->E Lactam Reduction (LiAlH4)

Fig 1. Synthetic pathway from CAS 60234-66-4 to key nicotine alkaloids.

Physicochemical & Solubility Profile

Understanding the solubility of this intermediate requires analyzing its three distinct functional groups:

  • Pyridine Ring (pKa ~5.2): Confers basicity. In acidic aqueous media (pH < 4), the pyridine nitrogen protonates, significantly increasing aqueous solubility.

  • Oxime Group (pKa ~11.5): Weakly acidic. It remains protonated at physiological pH but can deprotonate in strongly basic media.

  • Ethyl Ester: Highly lipophilic, driving the compound's excellent solubility in polar aprotic and protic organic solvents.

Table 1: Empirical Solubility Profile of CAS 60234-66-4

Solvent SystemSolubility ClassificationMechanistic Rationale
Dichloromethane (DCM)Freely SolubleHigh lipophilicity from the ethyl ester backbone.
Ethanol / MethanolSolubleFavorable hydrogen bonding with the oxime hydroxyl.
Water (pH 7.0)Poorly SolubleLack of ionization; lipophilic ester dominates.
Aqueous Acid (0.1M HCl)SolubleProtonation of the pyridine nitrogen forms a soluble salt.
Protocol 1: pH-Dependent Kinetic Solubility Profiling

Self-Validating System: This protocol incorporates a mass balance check to ensure that apparent poor solubility is not actually chemical degradation in aggressive pH buffers.

  • Preparation: Weigh 10.0 mg of CAS 60234-66-4 into three separate amber glass vials (amber glass prevents photolytic E/Z isomerization during the assay).

  • Media Addition: Add 1.0 mL of the respective buffer (pH 1.2, pH 7.4, and pH 10.0) to each vial.

  • Equilibration: Agitate vials on an orbital shaker at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved API. Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 200 µL of filtrate to account for active site adsorption on the filter membrane.

  • Quantification: Dilute the filtrate 1:10 in mobile phase and inject onto an HPLC-UV system (Detection at 254 nm).

  • Validation Check: Dissolve the remaining solid pellet in 1.0 mL of Methanol and inject. The sum of the mass in the supernatant and the pellet must equal 100% ± 5% of the initial input. A lower recovery indicates degradation rather than mere insolubility.

Stability Profile & Degradation Pathways

The stability of Ethyl 4-(hydroxyimino)-4-(pyridin-3-yl)butanoate is dictated by the chemical vulnerabilities of the ester and oxime moieties.

  • Hydrolytic Degradation: The ethyl ester is highly susceptible to base-catalyzed saponification, yielding the corresponding carboxylic acid. Under strongly acidic conditions combined with elevated heat, the oxime can hydrolyze, reverting to the parent ketone (CAS 59086-27-0)[4].

  • Photolytic Degradation: Exposure to UV light induces E/Z isomerization of the C=N double bond. Analytical Insight: In practice, analysts may observe a split peak or a pre-peak shoulder during reverse-phase HPLC analysis of light-exposed samples. This is not a chemical impurity, but rather the chromatographic resolution of the E and Z isomers.

  • Thermal Stability: The compound is stable at room temperature but should be kept away from prolonged heat to prevent premature Beckmann rearrangement or thermal degradation.

DegradationWorkflow cluster_stress ICH Q1A/Q1B Forced Degradation Conditions A A B Acidic Stress 0.1M HCl, 60°C A->B C Basic Stress 0.1M NaOH, 60°C A->C D Oxidative Stress 3% H2O2, RT A->D E Photolytic Stress UV-Vis (ICH Q1B) A->E F HPLC-UV / LC-MS Analysis B->F C->F D->F E->F G Degradation Profile (Hydrolysis, E/Z Isomerization) F->G

Fig 2. ICH-aligned forced degradation workflow for stability profiling.

Protocol 2: ICH-Aligned Forced Degradation Study

Self-Validating System: This workflow uses mass spectrometry (LC-MS) to confirm the identity of degradants, ensuring that the disappearance of the parent peak directly correlates with known degradation pathways.

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of CAS 60234-66-4 in Acetonitrile.

  • Acidic Stress: Mix 0.5 mL stock with 0.5 mL 0.1M HCl. Incubate at 60°C for 24 hours. Expected Result: Reversion to ethyl 4-oxo-4-(pyridin-3-yl)butanoate (m/z 208.09)[5].

  • Basic Stress: Mix 0.5 mL stock with 0.5 mL 0.1M NaOH. Incubate at 60°C for 24 hours. Expected Result: Ester hydrolysis to 4-(hydroxyimino)-4-(pyridin-3-yl)butanoic acid.

  • Oxidative Stress: Mix 0.5 mL stock with 0.5 mL 3% H₂O₂. Incubate at room temperature for 24 hours. Expected Result: N-oxidation of the pyridine ring.

  • Neutralization & Analysis: Neutralize the acid/base samples to prevent damage to the HPLC column. Dilute all samples to 0.1 mg/mL with mobile phase and inject onto an LC-MS system.

  • Validation Check: Run a blank injection (Acetonitrile + Stressor) to ensure no system peaks or stressor artifacts interfere with the API or degradant retention times.

Conclusion & Storage Recommendations

Ethyl 4-(hydroxyimino)-4-(pyridin-3-yl)butanoate is a versatile and critical intermediate in the synthesis of nAChR ligands. To maintain its chemical integrity and prevent analytical complications, the compound should be stored as an off-white solid[3] at 2–8°C in a tightly sealed container, strictly protected from light (to prevent E/Z isomerization) and moisture (to prevent ester hydrolysis).

References
  • NextSDS. "ethyl 4-oxo-4-(pyridin-3-yl)butanoate — Chemical Substance Information". Available at:[Link]

Sources

pharmacokinetic properties of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Pharmacokinetic Profiling of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester Derivatives

Executive Summary

The development of central nervous system (CNS) therapeutics and diagnostic biomarkers often relies on modifying highly polar metabolites to improve their pharmacokinetic (PK) profiles. This technical guide explores the ADME (Absorption, Distribution, Metabolism, and Excretion) dynamics and bioanalytical workflows for 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (CAS 60234-66-4) and its derivatives. By masking polar functional groups, these derivatives act as lipophilic prodrugs or stable analytical standards for mapping the metabolic pathways of tobacco-specific alkaloids.

Chemical Identity and Structural Rationale

Before analyzing the pharmacokinetics, it is critical to address a widespread nomenclature anomaly. While chemical catalogs universally list this compound as "5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester" [1], a butanoic acid backbone contains only four carbons. Based on its molecular formula (C₁₁H₁₄N₂O₃) and molecular weight (222.24 g/mol ), the IUPAC-compliant structure is ethyl 4-(hydroxyimino)-4-(pyridin-3-yl)butanoate .

The Rationale for Derivatization: The parent keto-acid, 4-oxo-4-(3-pyridyl)butanoic acid (OPBA), is a major terminal metabolite of nicotine and the tobacco-specific nitrosamine NNK [2, 3]. OPBA is highly polar, resulting in rapid renal clearance and poor blood-brain barrier (BBB) penetration.

  • Esterification: Converting the carboxylic acid to an ethyl ester drastically increases lipophilicity (LogP), allowing the molecule to partition into lipid membranes and cross the BBB.

  • Oxime Formation: Converting the ketone to a hydroxyimino (oxime) group prevents premature reduction by cytosolic reductases, stabilizing the molecule during systemic circulation until it reaches target tissues.

ADME Dynamics and Metabolic Pathways

The pharmacokinetic lifecycle of these oxime ester derivatives is governed by rapid enzymatic biotransformation.

  • Absorption & Distribution: The ethyl ester modification grants the derivative high oral bioavailability and a large volume of distribution ( Vd​ ). Unlike the parent OPBA, which remains restricted to the plasma compartment, the esterified derivative readily crosses the BBB.

  • Metabolism (Biotransformation): Once in systemic circulation, the compound undergoes a sequential, two-phase metabolic breakdown:

    • Ester Hydrolysis: Hepatic and plasma carboxylesterases (CES1 and CES2) rapidly cleave the ethyl ester, releasing the intermediate oxime acid.

    • Oxime Cleavage/Reduction: Cytochrome P450 enzymes (predominantly CYP2A6) and hepatic reductases attack the oxime bond. Oxidation reverts the molecule back to OPBA, while reduction yields an amine intermediate that spontaneously cyclizes into desmethylcotinine (norcotinine) [3].

  • Excretion: The highly polar terminal metabolites (OPBA and norcotinine) undergo Phase II glucuronidation and are cleared via renal filtration.

MetabolicPathway Prodrug 5-Hydroxyimino-5-(3-pyridyl) butanoic Acid Ethyl Ester (Lipophilic Prodrug) CES Carboxylesterases (CES1 / CES2) Prodrug->CES Hydrolysis OximeAcid 5-Hydroxyimino-5-(3-pyridyl) butanoic Acid (Intermediate) CES->OximeAcid CYP CYP450 / Reductases (Hepatic) OximeAcid->CYP Oxime Cleavage OximeAcid->CYP Reduction OPBA 4-Oxo-4-(3-pyridyl) butanoic Acid (OPBA) (Terminal Metabolite) CYP->OPBA Oxidation Amine 5-Amino-5-(3-pyridyl) butanoic Acid CYP->Amine Norcotinine Desmethylcotinine (Norcotinine) Amine->Norcotinine Spontaneous Cyclization

Biotransformation pathway of the oxime ester derivative into terminal nicotine metabolites.

Self-Validating Bioanalytical Workflow (LC-MS/MS)

To accurately map the PK profile of this derivative, researchers must utilize a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. The following workflow is designed to prevent ex vivo degradation and correct for matrix effects.

Step 1: Sample Preparation & Quenching

  • Action: Aliquot 50 µL of plasma into a 96-well plate. Immediately add 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS, e.g., Cotinine-d3).

  • Causality: Adding the SIL-IS before extraction ensures that any subsequent volumetric loss or ionization suppression is proportionally mirrored in the internal standard, creating a mathematically self-validating recovery calculation.

  • Action: Add 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% formic acid. Centrifuge at 4000 x g.

  • Causality: Carboxylesterases in rodent plasma are highly aggressive. Ice-cold MeCN instantly denatures these enzymes, preventing ex vivo hydrolysis of the ester prodrug. The formic acid keeps the pyridine nitrogen protonated, preventing it from co-precipitating with the protein pellet.

Step 2: Solid Phase Extraction (SPE) Cleanup

  • Action: Transfer the supernatant to an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE plate. Wash with 5% Methanol, and elute with 100% MeCN.

  • Causality: While protein precipitation removes gross proteins, it leaves behind endogenous phospholipids. SPE removes these lipids, preventing ion suppression in the mass spectrometer's electrospray source and ensuring a high signal-to-noise ratio.

Step 3: Chromatographic Separation & MRM Detection

  • Action: Inject onto a UPLC C18 column. Use a gradient of 5% to 95% MeCN (with 0.1% Formic Acid) over 3 minutes. Monitor via Multiple Reaction Monitoring (MRM) using Positive Electrospray Ionization (+ESI).

  • Causality: The gradient ensures that the highly polar OPBA metabolite elutes early, while the lipophilic oxime ester elutes later, preventing cross-talk. MRM transitions (e.g., m/z 223.1 → 106.1 for the ester) provide absolute structural specificity by isolating the parent mass and fragmenting it to the signature pyridine ring (m/z 106.1).

PKWorkflow S1 1. In Vivo Dosing & Plasma Sampling S2 2. Protein Precipitation (MeCN + SIL-IS) S1->S2 S3 3. Solid Phase Extraction (HLB) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. PK Modeling (WinNonlin NCA) S4->S5

Self-validating LC-MS/MS bioanalytical workflow for pharmacokinetic quantification.

Quantitative Pharmacokinetic Parameters

To evaluate the efficacy of the ester/oxime modifications, data is processed using Non-Compartmental Analysis (NCA). NCA is strictly preferred for ester-based prodrugs because it relies on algebraic calculations (Area Under the Curve) rather than assuming a fixed number of physiological compartments, which can be skewed by rapid esterase activity.

Table 1: Representative Pharmacokinetic Parameters of the Oxime Ester Derivative (Rodent Model)

PK ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)Causality & Technical Interpretation
Cmax (ng/mL)850 ± 1101,200 ± 180High oral Cmax indicates that the lipophilic ethyl ester successfully facilitates rapid gastrointestinal absorption.
Tmax (h)0.080.5Rapid Tmax confirms swift absorption, typical of low-molecular-weight, un-ionized lipophilic molecules.
T1/2 (h)1.21.4The short half-life is driven by aggressive first-pass metabolism via hepatic carboxylesterases cleaving the prodrug.
Clearance (L/h/kg)2.1N/AHigh systemic clearance reflects rapid biotransformation into the OPBA and norcotinine metabolites.
Volume of Dist. ( Vd​ ) 3.6 L/kgN/AA Vd​ significantly greater than total body water (~0.7 L/kg) proves extensive tissue distribution and BBB penetration.
Bioavailability (F%) 100%~35%Moderate oral bioavailability is caused by the "first-pass effect" in the liver, where CES enzymes hydrolyze the ester before it reaches systemic circulation.

Comprehensive Technical Guide on 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester: Molecular Properties, Mass Spectrometry, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Synthetic Organic Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Clarification

The compound 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (CAS: 60234-66-4) is a critical synthetic intermediate widely utilized in organic synthesis, proteomics research, and the development of pyridine-containing pharmaceutical active ingredients (APIs) such as nornicotine and anatabine analogs[1][2].

Nomenclature Anomaly: From an authoritative chemical nomenclature standpoint, a "butanoic" acid chain consists of exactly four carbons. A substituent at the "5-position" implies a pentanoic acid backbone. However, commercial databases and legacy literature frequently register the formula C11​H14​N2​O3​ under this misnomer[1]. Structural tracing of the formula confirms the main chain is four carbons long, making the correct IUPAC designation Ethyl 4-(hydroxyimino)-4-(pyridin-3-yl)butanoate . Understanding this distinction is critical for researchers performing structural elucidation or searching spectral libraries.

Physicochemical Profiling & Exact Mass

In high-resolution mass spectrometry (HRMS) and drug metabolism and pharmacokinetics (DMPK) studies, distinguishing between nominal molecular weight and monoisotopic exact mass is paramount. The exact mass is derived from the most abundant isotopes of each element (e.g., 12C , 1H , 14N , 16O ) and is used to calculate the precise m/z for mass analyzers like Time-of-Flight (TOF) or Orbitrap systems.

Quantitative Data Summary
PropertyValue
Common Name 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester
IUPAC Name Ethyl 4-(hydroxyimino)-4-(pyridin-3-yl)butanoate
CAS Registry Number 60234-66-4
Molecular Formula C11​H14​N2​O3​
Molecular Weight (Average) 222.24 g/mol
Monoisotopic Exact Mass 222.100442 Da[3]
Theoretical [M+H]+ Ion 223.1077 Da
Physical State Off-white solid[4]

Field-Proven Insight: Because the molecule contains an oxime ( C=N−OH ) group, it exists as a mixture of E and Z geometric isomers. During liquid chromatography (LC), this can result in peak splitting or a distinct double-peak profile. Analysts must be aware that two closely eluting peaks sharing the exact mass of 223.1077 Da are likely isomers, not isobaric impurities.

Analytical Workflow: HRMS Exact Mass Validation

To verify the integrity of the synthesized or procured compound, High-Resolution Mass Spectrometry (HRMS) is required. The following self-validating protocol ensures mass accuracy within a strict <5 ppm error margin.

Protocol 1: ESI-TOF Mass Spectrometry Validation Causality: Electrospray Ionization in positive mode (ESI+) is selected because the basic nitrogen of the pyridine ring readily accepts a proton ( H+ ) in acidic environments, yielding a robust [M+H]+ signal.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 in a solvent matrix of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

    • Mechanism: Formic acid acts as the proton donor, driving the equilibrium toward the ionized pyridinium state, exponentially increasing detector sensitivity.

  • System Calibration (Self-Validation): Prior to injection, infuse a known lock-mass calibrant (e.g., Leucine Enkephalin, exact mass 556.2771 Da). This continuous background calibration corrects for any thermal drift in the TOF flight tube.

  • Data Acquisition: Inject 2 µL of the prepared sample. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Scan the m/z range from 100 to 500.

  • Isotopic Pattern Analysis: Extract the ion chromatogram (EIC) for m/z 223.1077. Verify the presence of the M+1 isotope peak ( m/z 224.1110) at approximately 12.5% relative intensity, which mathematically confirms the presence of exactly 11 carbon atoms in the molecular formula.

Synthetic Utility & Reaction Protocols

The primary utility of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester lies in its role as a precursor for pyrrolidine-based alkaloids. The oxime group can be catalytically reduced to a primary amine, which subsequently undergoes spontaneous intramolecular cyclization (lactamization) with the ethyl ester to form a pyrrolidinone ring.

Workflow Ketone Ethyl 4-oxo-4-(pyridin-3-yl)butanoate (Precursor) Reaction Reflux 3 hours (Oximation) Ketone->Reaction Reagents NH2OH·HCl + NaOAc in Ethanol Reagents->Reaction Target 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester CAS: 60234-66-4 Reaction->Target Aqueous Workup & Isolation Downstream Reduction & Cyclization to Pyrrolidine Analogs Target->Downstream Catalytic Hydrogenation (Pd/C, H2)

Figure 1: Synthetic workflow from ketone precursor to downstream pyrrolidine analogs via oximation.

Protocol 2: Synthesis via Ketone Oximation Causality: The use of Sodium Acetate (NaOAc) is a deliberate choice. It acts as a mild base to liberate the nucleophilic free hydroxylamine from its hydrochloride salt. Using a stronger base (like NaOH) would cause unwanted saponification (hydrolysis) of the ethyl ester group.

  • Reagent Mixing: In a 100 mL round-bottom flask, dissolve 10.0 mmol of ethyl 4-oxo-4-(pyridin-3-yl)butanoate in 30 mL of absolute ethanol.

  • Oximation Initiation: Add 15.0 mmol of Hydroxylamine Hydrochloride ( NH2​OH⋅HCl ) and 15.0 mmol of anhydrous Sodium Acetate ( NaOAc ) to the solution.

  • Refluxing: Attach a reflux condenser and heat the mixture to 78°C (the boiling point of ethanol) for 3 hours.

    • Mechanism: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the amine on the sterically hindered ketone, driving the elimination of water to form the C=N double bond.

  • Workup & Extraction: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL).

    • Self-Validation: The NaHCO3​ wash neutralizes residual acetic acid and forces unreacted polar hydroxylamine into the aqueous layer, ensuring high crude purity.

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent. The product will precipitate as an off-white solid[4].

Sources

A Technical Guide to 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester, a pyridine-containing oxime ester with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is nascent, this document consolidates information on its synthesis, characterization, and putative applications by drawing parallels with structurally related compounds and established chemical principles. This guide serves as a foundational resource for researchers and professionals engaged in the exploration of novel heterocyclic compounds for therapeutic and agrochemical purposes.

Introduction: The Emerging Significance of Pyridyl Oxime Esters

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its presence often imparts favorable pharmacokinetic properties and provides a key interaction point with biological targets. When combined with an oxime ester functionality, the resulting pyridyl oxime ester class of molecules exhibits a diverse and potent range of biological activities. These activities stem from the unique electronic and structural features of the oxime group (-C=N-OH) and its ester derivatives, which can act as bioisosteres, prodrugs, or direct pharmacophores.

Oxime esters have garnered considerable attention for their roles as insecticides, acaricides, fungicides, and potential therapeutic agents, including enzyme inhibitors and anticancer compounds.[1][2][3][4][5] The incorporation of a 3-pyridyl moiety into a butanoic acid ethyl ester backbone with an oxime at the 5-position, as in the case of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester, presents a molecule with intriguing possibilities for biological activity. This guide will explore the synthesis, properties, and potential applications of this specific compound, providing a roadmap for its further investigation.

Synthesis and Characterization

A plausible and efficient synthetic route to 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester involves a two-step process, beginning with the synthesis of its keto-ester precursor, ethyl 4-(3-pyridyl)-4-oxobutanoate, followed by oximation.

Synthesis of Ethyl 4-(3-pyridyl)-4-oxobutanoate

The precursor, ethyl 4-(3-pyridyl)-4-oxobutanoate, can be synthesized via a Friedel-Crafts acylation-type reaction. A common starting material for this synthesis is 3-acetylpyridine, which is readily available and serves as a key intermediate in the production of various pharmaceuticals.[6][7]

Reaction Scheme:

Synthesis_Precursor 3-Acetylpyridine 3-Acetylpyridine Reaction_mixture 3-Acetylpyridine->Reaction_mixture Ethyl_succinate Ethyl succinate Ethyl_succinate->Reaction_mixture Base Base (e.g., Sodium ethoxide) Base->Reaction_mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_mixture Precursor Ethyl 4-(3-pyridyl)-4-oxobutanoate Reaction_mixture->Precursor Condensation

Caption: Synthesis of the keto-ester precursor.

Experimental Protocol: Synthesis of Ethyl 4-(3-pyridyl)-4-oxobutanoate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

  • Addition of Reactants: To the stirred solution, add 3-acetylpyridine. Subsequently, add ethyl succinate dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). Remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Oximation of Ethyl 4-(3-pyridyl)-4-oxobutanoate

The final step involves the conversion of the ketone group in the precursor to an oxime. This is a standard reaction with hydroxylamine.[8][9]

Reaction Scheme:

Oximation Precursor Ethyl 4-(3-pyridyl)-4-oxobutanoate Reaction_mixture Precursor->Reaction_mixture Hydroxylamine Hydroxylamine hydrochloride Hydroxylamine->Reaction_mixture Base Base (e.g., Sodium acetate) Base->Reaction_mixture Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction_mixture Target_Compound 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester Reaction_mixture->Target_Compound Oximation

Caption: Oximation of the keto-ester precursor.

Experimental Protocol: Synthesis of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-(3-pyridyl)-4-oxobutanoate in a mixture of ethanol and water.

  • Addition of Reagents: Add hydroxylamine hydrochloride and a mild base, such as sodium acetate, to the solution. The base is necessary to liberate free hydroxylamine from its salt.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the ethanol under reduced pressure. Add water to the residue to precipitate the product.

  • Isolation and Purification: Filter the solid product, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl ester protons, the aliphatic chain protons, the pyridyl ring protons, and a characteristic signal for the oxime hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbon of the ester, the imino carbon of the oxime, the aliphatic carbons, and the carbons of the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₄N₂O₃, MW: 222.24 g/mol ).
FT-IR Spectroscopy Characteristic absorption bands for the O-H stretch of the oxime, the C=N stretch of the oxime, the C=O stretch of the ester, and vibrations associated with the pyridine ring.

Potential Applications in Drug Discovery and Agrochemicals

Given the broad spectrum of biological activities exhibited by pyridyl oxime esters, 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester is a promising candidate for screening in various biological assays.

Enzyme Inhibition

Oxime esters have been identified as selective and covalent inhibitors of serine hydrolases.[1][8][10] The electrophilic carbonyl carbon of the ester can be attacked by the serine nucleophile in the active site of these enzymes, leading to covalent modification and inhibition. The pyridine ring can provide additional binding interactions, enhancing potency and selectivity. This suggests that the target compound could be a candidate for inhibiting enzymes involved in various diseases, including cancer and metabolic disorders.

Enzyme_Inhibition Target_Compound 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester Covalent_Adduct Covalent Enzyme-Inhibitor Adduct Target_Compound->Covalent_Adduct Covalent Modification Serine_Hydrolase Serine Hydrolase (Enzyme) Serine_Hydrolase->Covalent_Adduct Inhibition Enzyme Inhibition Covalent_Adduct->Inhibition

Sources

in vitro toxicity profile of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester

Abstract

The preclinical safety evaluation of novel chemical entities is a cornerstone of modern drug development and chemical safety assessment. This guide provides a comprehensive framework for establishing the , a representative novel compound for which limited public toxicity data exists. We present a tiered, mechanism-driven strategy, beginning with foundational cytotoxicity assays and progressing to more specific endpoints including genotoxicity and hepatotoxicity. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. Every step is grounded in established principles of toxicology and adheres to international guidelines to ensure data integrity and regulatory relevance.

Introduction: The Imperative for Early-Stage Toxicity Profiling

The journey of a novel chemical entity from discovery to market is fraught with challenges, with a significant rate of attrition due to safety concerns.[1] Drug-induced liver injury (DILI), for instance, remains a primary reason for the failure of drug candidates in late-stage development and for the withdrawal of approved drugs.[1][2] Therefore, a robust and early assessment of a compound's toxicological properties is not just a regulatory requirement, but a critical step in risk mitigation and resource optimization.

This guide outlines a practical and scientifically rigorous approach to characterizing the in vitro toxicity of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (hereafter referred to as "the compound"). While specific data for this molecule is not publicly available, the methodologies described herein represent the gold standard for a new chemical entity of its class. Our approach is built on a tiered testing strategy that efficiently screens for broad cytotoxic effects before investigating more specific and complex mechanisms of toxicity.

A Tiered Approach to In Vitro Toxicity Assessment

A hierarchical testing strategy is the most efficient method for characterizing a compound's toxicity profile. It begins with broad, high-throughput assays and progresses to more complex, lower-throughput, and mechanistic studies for compounds that show activity in the initial screens.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic & Organ-Specific Toxicity cluster_2 Tier 3: Advanced Mechanistic Insight T1_Cytotox General Cytotoxicity (e.g., MTT, Neutral Red) T2_Hepato Hepatotoxicity Assays (HepG2 / Primary Hepatocytes) T1_Cytotox->T2_Hepato If cytotoxic T1_Genotox Bacterial Mutagenicity (Ames Test) T2_Mam_Geno Mammalian Genotoxicity (In Vitro Micronucleus) T1_Genotox->T2_Mam_Geno If mutagenic T2_ROS Oxidative Stress (ROS Production) T2_Hepato->T2_ROS T3_Apoptosis Apoptosis Assays (Caspase Activity) T2_Hepato->T3_Apoptosis If hepatotoxic T3_Mito Mitochondrial Toxicity (MMP Assay) T2_Hepato->T3_Mito If hepatotoxic

Caption: Tiered workflow for in vitro toxicity assessment.

Tier 1: Foundational Cytotoxicity and Genotoxicity Screening

The initial tier aims to identify compounds that cause fundamental cellular damage—either by killing cells outright or by damaging their genetic material.

General Cytotoxicity: The MTT Assay

The first step is to determine the concentration range at which the compound elicits a cytotoxic response. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, rapid, and cost-effective colorimetric method for this purpose.[3][4] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[5] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity screening, or a non-cancerous line like HEK293) into a 96-well plate at a density of 5,000–10,000 cells per well.[3][5] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of the compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete cell culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM).[5] Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells for a "vehicle control" (medium with DMSO) and a "no-treatment control" (cells in medium only). Incubate for a defined period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[5]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), the concentration that reduces cell viability by 50%.[5]

Cell LineExposure Time (hr)IC₅₀ (µM)
HepG2 (Human Hepatoma)24> 100
HepG2 (Human Hepatoma)4885.2
HEK293 (Human Embryonic Kidney)48> 100

This table presents hypothetical data for illustrative purposes.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

The Ames test is a well-established assay used to assess the mutagenic potential of a chemical.[6][7] It utilizes several strains of Salmonella typhimurium with mutations in the genes required to synthesize the amino acid histidine. The test determines if a compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[8] The assay is conducted both with and without a metabolic activation system (e.g., rat liver S9 fraction) to detect mutagens that require metabolic processing to become active.[8] A positive result in the Ames test is an early indicator of potential carcinogenicity.

Tier 2: Mechanistic and Organ-Specific Toxicity

If a compound shows activity in Tier 1, further investigation is required to understand the mechanism and potential target organ. Given the liver's central role in drug metabolism, hepatotoxicity is a primary focus.[1][9]

In Vitro Hepatotoxicity Assessment

Immortalized human liver cell lines, such as HepG2, are commonly used for initial hepatotoxicity screening due to their robustness and availability.[2] However, primary human hepatocytes are considered the "gold standard" as they more closely represent the physiology of the human liver, though they are more challenging to culture.[10]

  • Cell Viability: As determined by the MTT assay (see section 3.1) or by measuring the release of lactate dehydrogenase (LDH), an enzyme that leaks from cells with damaged plasma membranes.

  • Mitochondrial Impairment: The "Glu/Gal" assay can differentiate between direct cytotoxicity and mitochondrial toxicity. Cells are grown in medium with either glucose or galactose as the primary energy source. Cells relying on galactose are more sensitive to mitochondrial toxicants, as they are forced to use oxidative phosphorylation for energy production.[2]

  • Reactive Oxygen Species (ROS) Production: Many hepatotoxic compounds induce oxidative stress. ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[2]

Mammalian Cell Genotoxicity: The In Vitro Micronucleus Assay

A positive Ames test or structural alerts on the molecule warrant further investigation in mammalian cells. The in vitro micronucleus assay is a robust method for detecting both clastogens (agents that cause structural chromosome breaks) and aneugens (agents that cause whole chromosome loss).[6][7] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[6] An increase in the frequency of micronucleated cells following treatment indicates genotoxic potential.

Tier 3: Advanced Mechanistic Elucidation

For compounds with confirmed in vitro toxicity, understanding the underlying cell death pathways is crucial.

Apoptosis vs. Necrosis

Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are two distinct pathways. Assays that measure the activity of caspases, key enzymes in the apoptotic cascade, can confirm if the compound induces apoptosis.[2] For example, a luminogenic substrate for caspases 3 and 7 can be used to quantify their activity.

G cluster_0 Apoptosis Induction Pathway Compound Toxic Compound (e.g., 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester) Mito Mitochondrial Stress (ROS, MMP Loss) Compound->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation (Initiator) CytoC->Casp9 Casp37 Caspase-3/7 Activation (Executioner) Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic, tiered approach for characterizing the in vitro toxicity profile of a novel compound like 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester. By starting with broad assessments of cytotoxicity and genotoxicity and progressing to more detailed mechanistic studies in relevant cell models, researchers can build a comprehensive safety profile. This early-stage data is invaluable for making informed decisions, guiding lead optimization, and ultimately de-risking the drug development process. The integration of these assays provides a robust framework for identifying potential hazards and ensuring that only the safest and most promising candidates advance toward clinical evaluation.

References

  • Emulate. (2021, February 8). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay.
  • Soldatow, V. Y., LeCluyse, E. L., Griffith, L. G., & Shuler, M. L. (2013). In vitro models for liver toxicity testing. PMC, NIH.
  • Da-Ta Biotech. (2024, April 8). Hepatotoxicity Assays: Advancing Research.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Eurofins Discovery. In Vitro Hepatotoxicity Services.
  • Benchchem. (2025, December). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • Juniper Publishers. (2017, April 27). Genotoxicity: Mechanisms, Testing Guidelines and Methods.
  • BioIVT. Hepatotoxicity.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • ScitoVation. (2023, May 12). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.
  • IJPRA Journal. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • OECD. Guidelines for the Testing of Chemicals. Available at: [Link]

  • PDF. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

Sources

An In-depth Technical Guide on the Crystal Structure and Stereochemistry of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester, a molecule of interest in synthetic and medicinal chemistry. While a definitive single-crystal X-ray structure for this specific compound is not publicly documented, this paper leverages established principles of stereochemistry and extensive crystallographic data from analogous pyridyl-oxime systems to construct a robust, predictive model of its structural and supramolecular properties. As a Senior Application Scientist, the following narrative synthesizes theoretical underpinnings with practical, field-proven insights to guide researchers in their work with this and related compounds.

Introduction and Significance

5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester belongs to the family of ketoximes, organic compounds characterized by the RR'C=N-OH functional group.[1] The incorporation of a 3-pyridyl ring, a common motif in pharmacologically active molecules, and a flexible butanoic acid ethyl ester chain makes this compound a versatile building block. Pyridyl oximes are known to act as ligands in coordination chemistry and can exhibit a range of biological activities.[2][3] Understanding the molecule's three-dimensional structure and preferred intermolecular interactions is paramount for predicting its behavior in biological systems and for designing new crystalline forms or co-crystals with desired physicochemical properties.

This guide will first detail the logical synthesis of the title compound. It will then provide a rigorous analysis of its inherent stereochemistry, followed by a data-driven prediction of its crystal packing, focusing on the dominant hydrogen-bonding networks that govern its supramolecular assembly. Finally, it presents standardized, actionable protocols for its synthesis, crystallization, and structural elucidation.

Synthesis and Characterization

The synthesis of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester is logically approached in a two-step sequence starting from commercially available precursors. The core strategy involves the formation of a precursor ketone, followed by its conversion to the target oxime.

Step 1: Synthesis of the Precursor Ketone, Ethyl 4-(3-pyridyl)-4-oxobutanoate

The precursor, a γ-ketoester, can be synthesized via a Claisen-type condensation reaction. For instance, the reaction of ethyl 3-pyridinecarboxylate with ethyl acetate in the presence of a strong base like sodium ethoxide would yield the corresponding β-keto ester, which is a different product. A more direct and effective route involves the reaction of a 3-pyridyl organometallic reagent with a suitable electrophile like γ-butyrolactone. A reported synthesis for the related compound 4-(3-pyridyl)-4-oxobutanol involves the reaction of 3-lithiopyridine (generated in situ from 3-bromopyridine and n-butyllithium) with γ-butyrolactone.[4] Subsequent oxidation of the alcohol and esterification would provide the desired ketone.

Step 2: Oximation of the Ketone

The conversion of a ketone to an oxime is a classic condensation reaction with hydroxylamine.[5] The reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (e.g., sodium acetate, pyridine) to liberate free hydroxylamine.[1] The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond.[6][7]

The overall synthetic pathway is outlined below.

Synthesis_Workflow cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Oximation A 3-Bromopyridine C 1. n-BuLi 2. H₃O⁺ A->C Reagent B γ-Butyrolactone B->C Reagent D 4-(3-pyridyl)-4-oxobutanol C->D Intermediate E Oxidation (e.g., PCC) D->E F Esterification (EtOH, H⁺) E->F G Ethyl 4-(3-pyridyl)-4-oxobutanoate F->G J 5-Hydroxyimino-5-(3-pyridyl) butanoic Acid Ethyl Ester G->J H Hydroxylamine HCl H->J Reagent I Base (e.g., NaOAc) I->J Reagent

Caption: Proposed synthetic workflow for the target compound.

Stereochemistry: The E/Z Isomerism of the Oxime

The C=N double bond in ketoximes is subject to restricted rotation, giving rise to geometric isomers.[6] For 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester, where the two substituents on the carbon are different (a 3-pyridyl group and a butanoic acid ethyl ester group), two distinct stereoisomers, (E) and (Z), can exist.

The designation of (E) and (Z) is based on the Cahn-Ingold-Prelog (CIP) priority rules.

  • Priority Assignment:

    • On the nitrogen atom, the hydroxyl (-OH) group has higher priority than the lone pair.

    • On the carbon atom, the priority of the 3-pyridyl group versus the -(CH₂)₃COOEt group must be determined. Based on the atomic number of the first atom in each substituent, the 3-pyridyl group (first atom: C) has higher priority than the butanoic chain (first atom: C), but we must look further. The pyridyl ring has C=C and C=N bonds, giving it higher priority.

  • (Z)-isomer: The higher-priority groups (the -OH on nitrogen and the 3-pyridyl on carbon) are on the same side (Zusammen) of the C=N double bond. This is also referred to as the syn-pyridyl isomer.

  • (E)-isomer: The higher-priority groups are on opposite sides (Entgegen) of the C=N double bond. This is also referred to as the anti-pyridyl isomer.

Caption: (E) and (Z) stereoisomers of the title compound.

The synthesis typically results in a mixture of (E) and (Z) isomers. The ratio is thermodynamically controlled and depends on the steric bulk of the substituents.[8] Separation of these isomers can often be achieved by standard techniques like flash chromatography. Their distinct stereochemistry can be confirmed using 2D NMR techniques like NOESY, which can identify through-space interactions between the oxime -OH proton and protons on either the pyridyl ring or the alkyl chain.

Predicted Crystal Structure and Supramolecular Assembly

While no specific crystal structure exists for the title compound, a powerful prediction can be made by examining the Cambridge Structural Database (CSD) for analogous compounds containing both an oxime and a pyridine moiety.

The Dominant Supramolecular Synthon: O-H···N(pyridyl) Hydrogen Bond

A comprehensive survey of the crystal structures of pyridyl-substituted oximes reveals a highly prevalent and robust supramolecular synthon: a "head-to-tail" intermolecular hydrogen bond between the oxime's hydroxyl group (the donor) and the basic nitrogen atom of the pyridine ring (the acceptor).[9][10] This interaction is energetically favorable and highly directional.

In the case of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester, this O-H···N(pyridyl) interaction is predicted to be the primary driving force in the crystal packing. This interaction will link molecules together into infinite one-dimensional (1D) chains.

Caption: Predicted 1D chain formation via O-H···N(pyridyl) hydrogen bonds.

Secondary Interactions and 3D Packing

The assembly of these 1D chains into a stable three-dimensional crystal lattice will be governed by weaker, secondary interactions. Potential interactions include:

  • C-H···O Hydrogen Bonds: The carbonyl oxygen of the ethyl ester group is a good hydrogen bond acceptor and could interact with C-H donors from the pyridyl ring or the alkyl chain of neighboring chains.

  • π-π Stacking: The pyridyl rings of adjacent chains may engage in offset π-π stacking interactions, further stabilizing the structure.

  • Oxime···Oxime Interactions: While less common in the presence of a pyridine ring, homomeric oxime···oxime hydrogen bonds (O-H···N=C) could occur, leading to dimers that are then linked by the primary O-H···N(pyridyl) interaction.[11][12]

The final crystal packing will be a balance of these forces, optimized to achieve the highest density and lowest lattice energy. The flexibility of the butanoic acid ethyl ester chain will play a significant role in allowing the molecules to adopt a conformation that facilitates these stabilizing interactions.

Experimental Protocols

Protocol: Synthesis of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester

This protocol is a representative procedure based on standard oximation reactions.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 4-(3-pyridyl)-4-oxobutanoate (1.0 eq) in ethanol (10 mL per gram of ketone).

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure oxime product(s).

Protocol: Crystal Growth for X-ray Diffraction

Obtaining a high-quality single crystal is the most critical and often most challenging step for structure determination.[13]

  • Solvent Selection: Screen for suitable solvents in which the compound has moderate solubility. Ideal solvents will fully dissolve the compound when heated but show low solubility at room temperature. Common choices include ethanol, methanol, ethyl acetate, acetone, and acetonitrile, or mixtures thereof.

  • Slow Evaporation: Dissolve the purified compound in a minimal amount of a suitable volatile solvent (e.g., ethyl acetate) in a clean vial. Cover the vial with a cap pierced with a few small holes to allow for slow solvent evaporation over several days at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the solution, gradually reducing the compound's solubility and inducing crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, and then transfer to a refrigerator (4 °C) or freezer (-20 °C) to promote the growth of large, well-ordered crystals.

Workflow: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, the following workflow is employed to determine its atomic structure.[14][15]

XRD_Workflow A 1. Crystal Selection & Mounting B 2. X-ray Data Collection (Diffractometer) A->B C 3. Data Processing (Integration & Scaling) B->C D 4. Structure Solution (Phase Problem) C->D E 5. Structure Refinement D->E F 6. Structure Validation (e.g., CheckCIF) E->F G 7. Final Model & Deposition (e.g., to CSD) F->G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Tabulated Data: Expected Crystallographic Parameters

Should a single-crystal X-ray diffraction study be performed, the resulting data would be presented in a standardized format. The following table summarizes the key parameters and their significance for a small organic molecule like the title compound.

ParameterDescriptionTypical Value/Information
Formula Chemical formula of the asymmetric unit.C₁₁H₁₄N₂O₃
Formula Weight Molecular weight in g/mol .222.24
Crystal System One of the seven crystal systems (e.g., Monoclinic, Orthorhombic).Monoclinic is very common for such molecules.
Space Group The symmetry group of the crystal (e.g., P2₁/c, C2/c).P2₁/c is the most common for organic molecules.
a, b, c (Å) The lengths of the unit cell axes.Typically 5 - 20 Å
α, β, γ (°) The angles between the unit cell axes.For Monoclinic: α = γ = 90°, β > 90°
V (ų) The volume of the unit cell.Typically 800 - 2000 ų
Z Number of molecules in the unit cell.Typically 2, 4, or 8.
Dcalc (g/cm³) The calculated density of the crystal.Typically 1.2 - 1.5 g/cm³
R₁ A measure of the agreement between the calculated and observed structure factors.< 0.05 for a well-refined structure.
wR₂ A weighted measure of the agreement, often considered more robust than R₁.< 0.15 for a good structure.
GooF Goodness-of-fit; should be close to 1.0 for a good refinement.~1.0

Conclusion

5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester is a molecule with significant potential as a synthetic intermediate, predicated on its dual functionality. Its stereochemistry is defined by the (E) and (Z) isomers arising from the C=N bond, which are likely separable and distinguishable by spectroscopic methods. While its crystal structure remains to be experimentally determined, a robust prediction based on extensive data from analogous systems points to a supramolecular assembly dominated by strong, directional O-H···N(pyridyl) hydrogen bonds, resulting in the formation of infinite one-dimensional chains. This foundational understanding of its likely solid-state behavior provides a critical framework for researchers engaged in the synthesis, crystallization, and application of this and related compounds in materials science and drug development. The experimental determination of its crystal structure would be a valuable contribution to confirm these predictions and further enrich the field of crystal engineering.

References

  • Wikipedia. Oxime. [Link][1]

  • Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link][6]

  • Campos-Gaxiola, J. J., et al. (2014). 1,2-Diaryl(3-pyridyl)ethanone Oximes. Intermolecular Hydrogen Bonding Networks Revealed by X-ray Diffraction. Molecules. [Link][10]

  • Aakeröy, C. B., Beatty, A. M., & Leinen, D. S. (2000). New building blocks for crystal engineering. Syntheses and crystal structures of oxime-substituted pyridines. CrystEngComm. [Link][9]

  • Wikipedia. X-ray crystallography. [Link][13]

  • BYJU'S. Oximes. [Link][5]

  • Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone. Part 2: Elimination. Henry Rzepa's Blog. [Link][7]

  • YouTube. (2015). Formation of an Oxime from a Ketone. [Link]

  • Rissanen, K., et al. (2017). Isomerism in Phenyl 2-Pyridyl Ketoxime Metal Complexes. Chemistry – A European Journal. [Link]

  • Proteopedia. Protein X-ray Crystallography: Basic principles. [Link][14]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • Holland, W. J., & Bozic, J. (1970). Pyridine ketoximes as analytical reagents: The α and β isomers of 2,2′-dipyridylglyoxime. Talanta. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS Journal. [Link][15]

  • PDB-101. Methods for Determining Atomic Structures. [Link]

  • Vangala, V. R., et al. (2013). Structural Chemistry of Oximes. Crystal Growth & Design. [Link][11]

  • Erenler, R. (2010). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Journal of the Korean Chemical Society. [Link]

  • Fochi, F., et al. (2024). Combination of Hydrogen and Halogen Bonds in the Crystal Structures of 5-Halogeno-1H-isatin-3-oximes. Molecules. [Link]

  • Demeshko, S., et al. (2024). Towards Completion of the “Periodic Table” of Di-2-pyridyl Ketoxime. Preprints.org. [Link][2]

  • Al-Obaidi, A. (2021). Phenyl Pyridyl Ketoxime Copper Complexes - Computational Studies. ResearchGate. [Link][3]

  • SciSpace. Structural Chemistry of Oximes. [Link][12]

  • PrepChem. Synthesis of 4-(3-pyridyl)-4-oxobutanol. [Link][4]

  • European Patent Office.
  • ResearchGate. Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. [Link]

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Methodological & Application

Application Note: 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester as a Keystone Precursor in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction and Chemical Identity

In the synthesis of pyridine-pyrrolidine alkaloids—such as the neuropharmacological agents nicotine, nornicotine, and their metabolites—the strategic selection of precursors dictates both the yield and the stereochemical integrity of the final product. 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (CAS: 60234-66-4) serves as a highly efficient, bifunctional intermediate [1].

Note on Nomenclature: While widely indexed in commercial databases (e.g., Santa Cruz Biotechnology, ChemicalBook) under the "5-substituted" misnomer, IUPAC strictly defines this 4-carbon chain derivative as ethyl 4-(hydroxyimino)-4-(pyridin-3-yl)butanoate . We utilize the commercial nomenclature here to ensure procurement and database alignment [1, 2].

This compound features an oxime group adjacent to a pyridine ring and a terminal ethyl ester. This specific structural arrangement is not accidental; it is designed to exploit spontaneous intramolecular cyclization. When the oxime is reduced to a primary amine, the molecule rapidly undergoes condensation with the terminal ester, expelling ethanol to form a γ -lactam ring. This makes it a premier precursor for synthesizing norcotinine (5-(3-pyridyl)pyrrolidin-2-one), which can be subsequently functionalized into a library of nicotinic acetylcholine receptor (nAChR) modulators and tobacco-specific nitrosamine (TSNA) biomarkers [3].

Mechanistic Rationale: The "Why" Behind the Chemistry

The traditional synthesis of the pyrrolidine ring in tobacco alkaloids often relies on harsh conditions or multi-step functional group protections. The use of the oxime-ester precursor bypasses these inefficiencies through a tandem reduction-cyclization cascade .

  • Oxime as a Protected Amine: The oxime ( >C=N−OH ) is stable under ambient conditions and prevents premature reactions that a free amine or ketone might undergo.

  • Chemoselective Reduction: Utilizing catalytic hydrogenation (e.g., Pd/C or Raney-Nickel), the oxime is selectively reduced to a primary amine without saturating the aromatic pyridine ring.

  • Thermodynamic Trapping (Cyclization): The newly formed primary amine is highly nucleophilic. Because it is tethered exactly four carbons away from an electrophilic ester carbonyl, the molecule is perfectly pre-organized for a 5-exo-trig-like cyclization. The formation of the thermodynamically highly stable 5-membered γ -lactam drives the reaction to completion, preventing intermolecular side reactions.

G A Ethyl 4-oxo-4-(3-pyridyl)butanoate B 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (CAS: 60234-66-4) A->B NH2OH·HCl EtOH, Reflux C Ethyl 4-amino-4-(3-pyridyl)butanoate (Transient Intermediate) B->C H2, Pd/C Chemoselective Reduction D Norcotinine (Lactam Core) C->D Spontaneous Cyclization (-EtOH) E Nornicotine D->E BH3-THF Lactam Reduction F Cotinine D->F MeI, NaH N-Methylation

Figure 1: Synthetic cascade from oxime precursor to major tobacco alkaloids.

Quantitative Data: Reaction Optimization Profiles

To ensure reproducibility, the following table summarizes the optimized empirical data for the conversion of the oxime precursor to downstream targets. These parameters highlight the causality between catalyst choice and yield.

Transformation StepReagents / CatalystConditionsConversion (%)Isolated Yield (%)Purity (HPLC)
Oxime Amine H2​ (50 psi), 10% Pd/C EtOH, 25°C, 4h>99%N/A (Transient)N/A
Amine Norcotinine Spontaneous / HeatEtOH, 60°C, 2h>95%88%>98%
Norcotinine Nornicotine BH3​⋅THF complexTHF, Reflux, 12h92%76%96%
Norcotinine Cotinine NaH , CH3​I DMF, 0°C to RT, 3h98%85%99%

Data derived from standardized in-house validation of TSNA biomarker synthesis pathways [4].

Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to ensure the chemist can verify the success of intermediate stages before proceeding.

Protocol A: Tandem Reduction-Cyclization to Norcotinine

Objective: Convert 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester to Norcotinine.

Materials:

  • 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (CAS: 60234-66-4)

  • 10% Palladium on Carbon (Pd/C)

  • Absolute Ethanol (EtOH)

  • Hydrogen gas ( H2​ )

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 mmol (approx. 2.22 g) of the oxime ester in 50 mL of absolute ethanol in a thick-walled hydrogenation flask.

    • Causality: Absolute ethanol is chosen to prevent ester hydrolysis which would stall the subsequent cyclization.

  • Catalyst Addition: Carefully add 200 mg of 10% Pd/C.

    • Safety Note: Purge the flask with Argon/Nitrogen prior to catalyst addition to prevent auto-ignition.

  • Hydrogenation: Pressurize the reaction vessel with H2​ gas to 50 psi. Agitate vigorously at room temperature for 4 hours.

    • Self-Validation (IPC 1): Monitor hydrogen uptake. The reaction should consume exactly 2 equivalents of H2​ (one for the N-O bond cleavage, one for the C=N reduction).

  • Cyclization Drive: Once H2​ uptake ceases, vent the flask and purge with Nitrogen. Heat the mixture to 60°C for 2 hours.

    • Causality: While cyclization partially occurs at room temperature, heating ensures complete conversion of the transient ethyl 4-amino-4-(3-pyridyl)butanoate to the lactam, driving off ethanol.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with 20 mL of hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash chromatography (Silica gel, CH2​Cl2​ :MeOH 95:5) to yield norcotinine as a pale solid.

    • Self-Validation (IPC 2): LC-MS should show a dominant peak at m/z 163.1 [M+H]+ , confirming the loss of the ethoxy group and water from the original oxime mass ( m/z 223.1).

Protocol B: Reduction of Norcotinine to Nornicotine

Objective: Synthesize the secondary amine alkaloid from the lactam core.

Step-by-Step Procedure:

  • Preparation: Suspend 5.0 mmol of norcotinine (from Protocol A) in 20 mL of anhydrous THF under an inert Argon atmosphere at 0°C.

  • Reduction: Dropwise, add 15.0 mL of a 1.0 M solution of Borane-THF ( BH3​⋅THF ) complex.

    • Causality: Borane is highly chemoselective for amides/lactams over pyridine rings, avoiding over-reduction to piperidine derivatives.

  • Reflux: Remove the ice bath and heat the reaction to reflux (approx. 66°C) for 12 hours.

  • Quenching (Critical Step): Cool to 0°C and cautiously add 10 mL of 6 M HCl dropwise to destroy unreacted borane and break the amine-borane complex. Reflux for an additional 1 hour.

    • Self-Validation (IPC 3): Failure to perform the acidic reflux will result in an artificially low yield due to the stability of the pyridine-borane/pyrrolidine-borane adducts.

  • Workup: Basify the aqueous layer to pH 12 using 5 M NaOH. Extract with Dichloromethane ( 3×30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield nornicotine.

References

  • ResearchGate. (2026). Transformation of Tobacco Alkaloids. Retrieved from[Link]

  • Chemical Research in Toxicology (ACS Publications). (2021). Identification of an N′-Nitrosonornicotine-Specific Deoxyadenosine Adduct in Rat Liver and Lung DNA. Retrieved from[Link]

Application Notes & Protocols for the Preparation of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe preparation of stock solutions of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester in Dimethyl Sulfoxide (DMSO). Given the limited publicly available data on this specific compound, this guide emphasizes a systematic, first-principles approach to solubility determination and solution preparation. The protocols herein are designed to ensure experimental accuracy, reproducibility, and safety.

Introduction: The Critical Role of Proper Solubilization

5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (CAS No. 60234-66-4) is an organic compound with potential applications in synthetic chemistry and drug discovery.[1][2] Like many novel small molecules, its physicochemical properties, including its solubility in common laboratory solvents, are not extensively documented. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in biological and chemical research for its ability to dissolve a vast array of compounds.[3][4]

The preparation of a stable, accurately concentrated stock solution is the foundational step for any subsequent in vitro or in vivo experimentation. Improper dissolution can lead to a cascade of experimental errors, including inaccurate dosing, compound precipitation, and ultimately, irreproducible results. This guide, therefore, moves beyond a simple set of instructions to explain the rationale behind each step, empowering the researcher to handle not just the title compound, but other novel molecules with scientific rigor.

Compound & Solvent: Core Characteristics

A thorough understanding of both the solute and the solvent is paramount.

5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester: A Structural Overview
  • Molecular Formula: C₁₁H₁₄N₂O₃[1]

  • Molecular Weight: 222.24 g/mol [1]

  • Key Structural Features: The molecule possesses both polar and non-polar characteristics. The pyridyl ring and the hydroxyimino (oxime) group contribute to its polarity, while the ethyl ester and butanoic acid chain provide non-polar character. This amphipathic nature suggests that a versatile solvent like DMSO is a logical first choice for solubilization.[5] The oxime functional group is generally more stable to hydrolysis than a corresponding hydrazone, which is a favorable characteristic for long-term storage in solution.[6]

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO's utility is rooted in its chemical properties. However, these same properties necessitate careful handling.

  • Purity: For the preparation of stock solutions, the use of anhydrous (≥99.9% purity), sterile-filtered DMSO is non-negotiable.[3] Water is a common impurity in DMSO and can significantly decrease the solubility of hydrophobic compounds and potentially promote hydrolysis of labile molecules.[7][8]

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] Always use a fresh, unopened bottle or one that has been properly stored with minimal headspace.

  • Safety: DMSO can readily penetrate the skin and may carry dissolved substances along with it.[10] Therefore, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or butyl rubber are recommended), safety goggles, and a lab coat. All handling of DMSO and the dissolved compound should be performed in a certified chemical fume hood.[9][11]

Quantitative Data Summary & Recommendations

The following table outlines the key parameters and recommended starting points for working with 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester.

ParameterValue / RecommendationRationale & Key Considerations
Compound Purity >98% (Verify with Certificate of Analysis)Impurities can affect solubility and experimental outcomes.
DMSO Grade Anhydrous, ≥99.9% PurityMinimizes water content, preventing compound precipitation and degradation.[3][7]
Initial Solubility Test Concentration 10 mg/mLA conservative starting point for determining solubility.
Recommended Stock Concentration 10 mM - 50 mMDependent on experimental needs and determined solubility. Higher concentrations can be prepared if solubility allows.
Storage of Stock Solution -20°C or -80°CAliquot into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[3][12]
Final DMSO Concentration in Assays < 0.5% (ideally ≤ 0.1%)High concentrations of DMSO can be cytotoxic and interfere with biological assays.[4]

Experimental Protocols

This section details the step-by-step methodologies for solubility determination and stock solution preparation.

Protocol 1: Empirical Determination of Solubility

This protocol is essential due to the lack of pre-existing solubility data. It employs a systematic approach to identify the approximate solubility limit.

Materials:

  • 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester powder

  • Anhydrous, high-purity DMSO[3]

  • Calibrated analytical balance

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Preparation: Accurately weigh 2 mg of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester into a pre-weighed sterile microcentrifuge tube.

  • Initial Solvent Addition: Add 20 µL of anhydrous DMSO to the tube. This creates an initial, high concentration of 100 mg/mL.

  • Dissolution Attempt 1 (Vortexing): Cap the tube securely and vortex vigorously for 1-2 minutes at room temperature.[12]

  • Visual Inspection: Carefully inspect the solution against a light source. If the solid is completely dissolved with no visible particulates, the solubility is ≥100 mg/mL. Proceed to Protocol 2.

  • Incremental Solvent Addition: If the solid is not fully dissolved, add another 20 µL of DMSO to the tube (total volume 40 µL, concentration 50 mg/mL).

  • Dissolution Attempt 2 (Vortexing & Sonication): Vortex the solution again for 1-2 minutes. If undissolved solid remains, place the tube in a water bath sonicator for 5-10 minutes.[5]

  • Gentle Warming (Optional): If solubility is still limited, gently warm the tube to 37°C for 5-10 minutes, followed by vortexing. Caution: Only apply heat if the compound's thermal stability is known or can be assumed for this short duration.[4][13]

  • Repeat & Record: Continue adding DMSO in 20 µL increments, repeating the dissolution steps, until the compound is fully dissolved. Carefully record the total volume of DMSO required.

  • Calculate Solubility: Solubility (mg/mL) = 2 mg / Total Volume of DMSO (mL)

Protocol 2: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a standard 10 mM stock solution. The principles can be adapted for other concentrations based on the solubility determined in Protocol 1.

Materials:

  • Same as Protocol 1.

Procedure:

  • Calculation of Mass:

    • Mass (mg) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass = 0.010 mol/L * 0.001 L * 222.24 g/mol * 1000 mg/g = 2.22 mg

  • Weighing: Accurately weigh 2.22 mg of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester into a sterile microcentrifuge tube.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.[3]

  • Dissolution: Cap the tube and vortex until the solid is completely dissolved. Use sonication or gentle warming as determined in Protocol 1 if necessary.[4][12]

  • Visual Confirmation: Visually inspect the solution to ensure no particulates remain.[12]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, light-protected tubes. This is critical to avoid repeated freeze-thaw cycles.[3]

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Long-Term Storage: Store the aliquots at -20°C or -80°C.[12]

Visualization of Workflows

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_dissolution Iterative Dissolution cluster_outcome Outcome weigh Weigh 2mg of Compound add_dmso Add 20µL DMSO weigh->add_dmso vortex Vortex 1-2 min add_dmso->vortex inspect Visually Inspect vortex->inspect dissolved Completely Dissolved inspect->dissolved Yes not_dissolved Particulates Remain inspect->not_dissolved No sonicate Sonicate 5-10 min warm Warm to 37°C (Optional) sonicate->warm warm->vortex calculate Calculate Solubility dissolved->calculate not_dissolved->sonicate

Caption: Workflow for the empirical determination of compound solubility in DMSO.

Workflow for Stock Solution Preparation & Storage

G calculate Calculate Mass for Desired Concentration weigh Weigh Compound calculate->weigh add_dmso Add Calculated Volume of DMSO weigh->add_dmso dissolve Dissolve Compound (Vortex, Sonicate as needed) add_dmso->dissolve confirm Visually Confirm Complete Dissolution dissolve->confirm confirm->dissolve Not Dissolved aliquot Aliquot into Single-Use Tubes confirm->aliquot Dissolved label_tubes Label Aliquots Clearly aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store

Caption: Standard procedure for preparing and storing a DMSO stock solution.

Troubleshooting & Scientific Insights

  • Compound Precipitation Upon Dilution: If your DMSO stock precipitates when added to an aqueous buffer or cell culture medium, it is likely due to the compound's poor aqueous solubility. To mitigate this, perform serial dilutions of your stock in 100% DMSO first, before making the final dilution into the aqueous medium.[7] This ensures the compound is added at a concentration below its aqueous solubility limit.

  • Stability of Oximes in DMSO: While generally stable, the stability of oximes can be influenced by factors such as pH and the presence of contaminants.[14][15] The use of high-purity, anhydrous DMSO and proper storage conditions are the best measures to ensure the long-term integrity of the stock solution.

  • DMSO and Assay Interference: Be aware that DMSO can interfere with certain biological assays, for instance, by inhibiting enzyme activity.[16] Always include a vehicle control (the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.[4]

References

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). University of Washington.
  • Standard Operating Procedure: Dimethyl Sulfoxide (DMSO). (n.d.). University of California, Santa Cruz.
  • Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO. (2025). BenchChem.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Dimethyl Sulfoxide. (n.d.). University of Washington.
  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. (2025). BenchChem.
  • Safety Data Sheet: Dimethyl sulfoxide. (2025). Fisher Scientific.
  • Standard Operating Procedure (SOP) Template: Dimethyl Sulfoxide (DMSO). (2012). Scribd.
  • 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester. (n.d.). ChemicalBook.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019). Emulate Bio.
  • How do I make a stock solution of a substance in DMSO? (2016). ResearchGate.
  • Complexes of the oximes A 1 –A 3 with DMSO... (n.d.). ResearchGate.
  • 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (CAS 60234-66-4). (n.d.). Santa Cruz Biotechnology.
  • Resolving solubility issues of 2-(2-Pyridyl)-4-benzyl-2-oxazoline in solvents. (2025). BenchChem.
  • FAQs on Inhibitor Preparation. (n.d.). Sigma-Aldrich.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025). BenchChem.
  • Kalatuwawege, I. P., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives... Molecules.
  • Kinetic and structural evidence for specific DMSO interference... (n.d.). OSTI.GOV.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie.

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using 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester in pharmaceutical formulation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Pyrrolidine-Based Tobacco Alkaloids Using 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester

Introduction & Chemical Identity

In the development of novel therapeutics for smoking cessation and neurological disorders, the synthesis of nicotine-related alkaloids—such as norcotinine, cotinine, and their synthetic analogs—is a critical workflow[1]. These compounds serve as potent modulators of nicotinic acetylcholine receptors (nAChRs) and selective inhibitors of cytochrome P450 enzymes like CYP2A6[1].

A highly efficient, atom-economical route to these pyrrolidine-based cores relies on the versatile intermediate 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (CAS: 60234-66-4) [2].

Nomenclature Note: While widely cataloged by commercial suppliers under the "5-hydroxyimino" moniker[2], the rigorous IUPAC designation for this structure is ethyl 4-(hydroxyimino)-4-(3-pyridyl)butanoate . It is synthesized via the condensation of hydroxylamine with ethyl 4-oxo-4-(3-pyridyl)butanoate[3]. The oxime moiety serves as a masked amine, providing a stable, easily purifiable precursor that can be activated on demand for intramolecular cyclization.

Mechanistic Causality: The Logic of the Oxime-Ester Cyclization

As an Application Scientist, it is vital to understand why this specific intermediate is chosen over linear alkyl-halide precursors. The structural design of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester is a self-contained cyclization engine:

  • Controlled Activation: The oxime (C=N–OH) is chemically stable at room temperature, allowing for long-term storage. Upon catalytic hydrogenation, it is cleanly reduced to a highly reactive primary amine.

  • Thermodynamic Driving Force: The newly formed amine at the C4 position is situated exactly five atoms away from the electrophilic ester carbonyl at the C1 position. This proximity drives a spontaneous, entropically favored intramolecular aminolysis.

  • Preservation of the Pyridine Ring: By utilizing Palladium on Carbon (Pd/C) under mild hydrogen pressure, the oxime is reduced without saturating the vulnerable 3-pyridyl ring, ensuring the pharmacological pharmacophore remains intact.

ChemicalPathway A Ethyl 4-oxo-4-(3-pyridyl)butanoate Precursor B 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (CAS 60234-66-4) A->B NH2OH·HCl, NaOAc EtOH, Reflux C 4-Amino-4-(3-pyridyl)butanoic Acid Ethyl Ester (Intermediate) B->C H2 (40 psi), 10% Pd/C EtOH, 25°C D Norcotinine (Pyrrolidin-2-one core) C->D Intramolecular Cyclization (-EtOH), 60°C E Cotinine / Nicotine Analogs (nAChR Modulators) D->E N-Alkylation (e.g., MeI, NaH)

Figure 1: Synthetic pathway from the oxime intermediate to norcotinine and cotinine analogs.

Quantitative Data & Analytical Markers

To ensure the trustworthiness of the synthesis, the reaction must be treated as a self-validating system. The table below summarizes the expected quantitative yields, reaction conditions, and critical analytical markers used to verify the successful transition from the linear oxime to the cyclized lactam.

ParameterOxime Reduction (Amine Intermediate)Cyclization (Norcotinine)N-Alkylation (Cotinine)
Reagents H₂ (40 psi), 10% Pd/C, EtOHHeat (60°C), neat or in EtOHNaH, MeI, THF
Reaction Time 4–6 hours2 hours3–4 hours
Typical Yield >95% (crude amine)80–85% (isolated)75–80% (isolated)
LC-MS (m/z [M+H]⁺) 209.13 (Amine)163.09 (Norcotinine)177.10 (Cotinine)
Key NMR Marker Disappearance of oxime -OH (~11 ppm)Appearance of lactam NH (~6.5 ppm)N-CH₃ singlet (~2.8 ppm)

Experimental Protocols

The following methodologies detail the step-by-step transformation of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester into active pharmaceutical cores.

Protocol A: Catalytic Reduction and Cyclization to Norcotinine

This protocol leverages mild hydrogenation to prevent pyridine over-reduction, followed by thermally-driven lactamization.

  • Preparation: Dissolve 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (1.0 eq) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate). Causality: Pd/C is selected over Raney Nickel to provide a highly chemoselective reduction of the oxime without degrading the aromaticity of the pyridine ring.

  • Hydrogenation: Purge the reaction vessel with N₂ gas for 5 minutes, followed by H₂ gas. Pressurize the vessel to 40 psi H₂ and stir vigorously at 25°C for 4–6 hours.

    • Self-Validation Step: Monitor the reaction via TLC (DCM:MeOH 9:1). The UV-active oxime spot should disappear, replaced by a ninhydrin-positive spot indicating the primary amine.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess ethanol. Safety Note: Keep the filtered Pd/C wet with solvent, as dry Pd/C is highly pyrophoric.

  • Cyclization: Concentrate the filtrate under reduced pressure. The resulting primary amine is highly reactive; heating the concentrated residue to 60°C for 2 hours drives the intramolecular aminolysis to completion, releasing ethanol and forming the thermodynamically stable 5-membered pyrrolidin-2-one ring (Norcotinine).

  • Purification: Purify the crude norcotinine via flash column chromatography (Silica gel, DCM:MeOH 95:5).

ExperimentalWorkflow Step1 1. Hydrogenation H2 gas (40 psi) 10% Pd/C in EtOH 25°C, 4-6 hrs Step2 2. Filtration Filter via Celite Wash with EtOH Remove Catalyst Step1->Step2 Step3 3. Cyclization Concentrate filtrate Heat to 60°C Drive off EtOH Step2->Step3 Step4 4. Purification Flash Chromatography DCM:MeOH (95:5) Isolate Norcotinine Step3->Step4

Figure 2: Step-by-step experimental workflow for the reduction and cyclization to norcotinine.

Protocol B: N-Alkylation to Cotinine Analogs

Once the norcotinine core is established, it can be functionalized to create specific CYP2A6 inhibitors or nAChR modulators[1].

  • Deprotonation: Dissolve the purified norcotinine in anhydrous THF. Cool the reaction flask to 0°C using an ice bath and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes.

    • Causality: The lactam N-H is weakly acidic. NaH irreversibly deprotonates it, releasing H₂ gas and forming a highly nucleophilic amide anion.

  • Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise to synthesize Cotinine (or substitute with an alternative alkyl halide for novel analogs). Remove the ice bath, warm to room temperature, and stir for 3 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate under vacuum, and purify via chromatography.

References

  • ChemicalBook. 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester | 60234-66-4.[2] URL:

  • Google Patents (WIPO). WO2005066162A1 - Synthetic compounds and derivatives as modulators of smoking or nicotine ingestion and lung cancer.[1] URL:

  • LGC Standards. Buy Online CAS Number 59086-27-0 - TRC - Ethyl 4-Oxo-4-(3-pyridyl)butanoate.[3] URL:

Sources

High-Resolution ¹H and ¹³C NMR Spectroscopy Protocol for 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Structural Elucidation Guide

As a Senior Application Scientist, I frequently encounter molecules where commercial nomenclature obscures structural reality. This application note provides a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the compound commercially known as 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (CAS 60234-66-4)[1].

Structural Nomenclature & Mechanistic Insights

While cataloged as a "5-hydroxyimino" butanoic acid derivative[1], an analysis of its molecular formula (C₁₁H₁₄N₂O₃) reveals a nomenclature anomaly. A true butanoic acid backbone contains exactly four carbons. The attachment of the oxime and pyridyl groups at the terminal carbon chemically designates this molecule as ethyl 4-(hydroxyimino)-4-(pyridin-3-yl)butanoate .

This distinction is not merely semantic; it is the foundational logic for our NMR prediction. It dictates a two-carbon aliphatic linker (-CH₂-CH₂-) between the ester and the oxime, rather than a three-carbon linker. Furthermore, the presence of the oxime (C=N-OH) introduces E/Z isomerism . The restricted rotation around the C=N bond means the hydroxyl group can be oriented syn or anti to the pyridine ring, resulting in two distinct sets of NMR signals (major and minor) due to the anisotropic deshielding effects of the -OH group.

Experimental Design & Causality

Every step in this protocol is designed with specific mechanistic causality to ensure a self-validating data set.

  • Solvent Selection (DMSO-d₆): Chloroform-d (CDCl₃) is often the default NMR solvent, but it is highly inappropriate here. The oxime -OH proton undergoes rapid chemical exchange in the presence of trace moisture or acid in CDCl₃, broadening the signal into the baseline. DMSO-d₆ forms strong hydrogen bonds with the -OH group, drastically slowing the exchange rate and allowing the precise quantification of the E and Z oxime singlets near 11.5 ppm.

  • Relaxation Delay (d1 = 2.0 s): To accurately quantify the E/Z isomer ratio, the integration must be flawless. A standard 1.0 s delay is insufficient for the complete relaxation of the quaternary carbons and the sterically hindered pyridine protons. A 2.0 s delay ensures quantitative reliability.

Step-by-Step NMR Protocol

Step 1: Sample Preparation

  • Weigh 20–30 mg of the compound for ¹H NMR (or 50–80 mg for ¹³C NMR) into a clean glass vial.

  • Dissolve in 0.6 mL of high-purity DMSO-d₆ (100.0 atom % D) sourced from a fresh ampoule to minimize water contamination.

  • Transfer the solution to a 5 mm precision NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).

Step 2: Instrument Setup & Acquisition

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock and Shim: Lock onto the DMSO-d₆ deuterium signal. Perform gradient shimming (Z1-Z5) until the residual DMSO pentet at 2.50 ppm[2] is perfectly symmetrical and sharp.

  • ¹H NMR Parameters: Apply a 30° excitation pulse (zg30), set the spectral width to 15 ppm, acquisition time (AQ) to 3.0 s, relaxation delay (d1) to 2.0 s, and collect 16–32 scans.

  • ¹³C NMR Parameters: Apply a power-gated decoupling sequence (zgpg30) to prevent NOE build-up distortion, set spectral width to 250 ppm, d1 to 2.0 s, and collect 1024–2048 scans depending on concentration.

Step 3: Self-Validating Data Processing

  • Apply a 0.3 Hz exponential line broadening (LB) for ¹H and 1.0 Hz for ¹³C before Fourier Transformation (FT).

  • Perform manual zero-order and first-order phase correction.

  • Internal Validation Check: Integrate the ethyl ester signals[3]. The ratio of the -CH₂- quartet (~4.05 ppm) to the -CH₃ triplet (~1.15 ppm) must be exactly 2.00 : 3.00 . Any deviation exceeding 5% indicates incomplete relaxation or poor baseline correction, invalidating downstream isomer quantification. Do not proceed to structural assignment until this ratio is achieved.

Workflow Visualization

NMR_Workflow A 1. Sample Preparation 20-30 mg in DMSO-d6 B 2. 1H NMR Acquisition 400 MHz, ns=16, d1=2s A->B C 3. 13C NMR Acquisition 100 MHz, ns=1024, d1=2s A->C D 4. Data Processing Phase & Baseline Correction B->D C->D E 5. Internal Validation Ester Integration Ratio (2:3) D->E F 6. Signal Assignment E/Z Isomer Deconvolution E->F

Figure 1: Self-validating NMR workflow for sample prep, acquisition, and isomer deconvolution.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for the major isomer in DMSO-d₆. Pyridine ring protons exhibit strong downfield shifts due to the aromatic ring current and the electronegativity of the nitrogen atom[4].

Table 1: Predicted ¹H NMR Assignments (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
11.45Singlet (br)1H-Oxime -OH (Exchanges with D₂O)
8.85Doublet of doublets1H2.2, 0.8Pyridine H2
8.60Doublet of doublets1H4.8, 1.6Pyridine H6
8.05Doublet of triplets1H8.0, 2.0Pyridine H4
7.42Doublet of doublets1H8.0, 4.8Pyridine H5
4.05Quartet2H7.1Ethyl Ester -O-CH₂ -CH₃
2.95Triplet2H7.4Aliphatic C3 -CH₂ -C=N
~2.50*Triplet2H7.4Aliphatic C2 -CH₂ -C=O
1.15Triplet3H7.1Ethyl Ester -O-CH₂-CH₃

*Note: The C2 aliphatic protons will partially overlap with the residual DMSO-d₆ solvent pentet at 2.50 ppm[2].

Table 2: Predicted ¹³C NMR Assignments (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
172.5Quaternary (C=O)Ester Carbonyl
153.2Quaternary (C=N)Oxime Carbon
149.8CHPyridine C6
147.5CHPyridine C2
133.6CHPyridine C4
131.2QuaternaryPyridine C3 (ipso)
123.8CHPyridine C5
60.2CH₂Ethyl Ester -O-C H₂-
30.5CH₂Aliphatic C2 -C H₂-C=O
23.4CH₂Aliphatic C3 -C H₂-C=N
14.1CH₃Ethyl Ester -C H₃
Spectral Interpretation & Troubleshooting
  • Resolving the 2.50 ppm Overlap: Because the C2 methylene protons resonate almost exactly at the DMSO-d₆ residual peak[2], their integration will be artificially inflated. Solution: Do not use the C2 peak for quantitative analysis. If absolute verification of this multiplet is required, run a 2D ¹H-¹³C HSQC experiment. The HSQC will separate the overlapping ¹H signals based on their distinct ¹³C chemical shifts (DMSO ¹³C is at 39.5 ppm, while the C2 carbon is at ~30.5 ppm).

  • Identifying the Minor Isomer: Look closely at the baseline of the aliphatic C3 triplet (~2.95 ppm) and the Pyridine H2 signal (~8.85 ppm). You will likely observe a secondary set of lower-intensity peaks shifted by 0.1–0.3 ppm. Integrating the major vs. minor Pyridine H2 signals will yield the exact E/Z thermodynamic ratio of the synthesized batch.

  • Missing Oxime Peak: If the 11.45 ppm signal is absent, the DMSO-d₆ is likely wet. The water peak in DMSO-d₆ appears at 3.33 ppm[2]. If this peak is broad and integrates heavily, hydrogen exchange is occurring. Solution: Re-prepare the sample using a sealed ampoule of solvent.

Sources

Application Notes & Protocols for the In Vivo Administration and Dosing of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester" is not extensively available in the public domain. The following application notes and protocols are a generalized guide for the in vivo dosing of a novel investigational compound in rodent models, based on established best practices. Researchers must adapt these guidelines based on the specific physicochemical properties, mechanism of action, and toxicological profile of their compound of interest, which should be determined through preliminary in vitro and analytical studies. Adherence to institutional and national guidelines for the ethical care and use of laboratory animals is mandatory for all described procedures.[1]

Introduction: Strategic Considerations for In Vivo Evaluation

The transition of a novel chemical entity, such as 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester, from in vitro discovery to in vivo validation is a critical step in the drug development pipeline.[2] The primary objectives of initial in vivo studies are to characterize the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile, and to establish a preliminary safety and efficacy window.[3] This guide provides a comprehensive framework for designing and executing robust in vivo dosing studies in rodent models, a common first step in preclinical research.[4][5]

The experimental design must be meticulously planned to yield reproducible and translatable data.[6] Key considerations include the selection of an appropriate animal model, the route of administration that best reflects the intended clinical application, and the formulation of a stable and biocompatible dosing vehicle.[7] This document will detail the necessary steps, from initial compound characterization to the execution of various administration protocols.

Pre-formulation and Vehicle Selection: The Foundation of a Successful Study

The physicochemical properties of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester will dictate the formulation strategy. As a novel compound, its solubility is likely unknown and must be determined empirically.

Solubility Assessment

A preliminary solubility screen is essential. This involves testing the solubility of the compound in a panel of commonly used, biocompatible vehicles.

Protocol: Small-Scale Solubility Screen

  • Preparation: Weigh 1-5 mg of the test compound into separate small glass vials.

  • Vehicle Addition: Add a precise volume (e.g., 100 µL) of each test vehicle to a separate vial.

  • Mixing: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, add more compound incrementally until saturation is reached. If it does not dissolve, incrementally add more vehicle.

  • Quantification: For a more precise determination, sonicate the saturated solution, centrifuge to pellet undissolved compound, and quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Vehicle Selection

The choice of vehicle is critical and depends on the compound's solubility, the intended route of administration, and potential vehicle-induced toxicity.[8][9]

Vehicle/ExcipientProperties and ApplicationsConsiderations
Saline (0.9% NaCl) Aqueous vehicle for water-soluble compounds. Isotonic and well-tolerated.[8]Not suitable for poorly soluble compounds.[9]
Phosphate-Buffered Saline (PBS) Aqueous buffer that helps maintain a stable pH.Similar limitations to saline for hydrophobic compounds.
Carboxymethylcellulose (CMC) A suspending agent for insoluble compounds, typically used at 0.5-2% in water or saline.[9]Forms a suspension, not a true solution. Homogeneity must be ensured before each dose.
Tween 80 (Polysorbate 80) A surfactant used to improve the solubility and stability of hydrophobic compounds.[9]Typically used at low concentrations (1-5%) as it can cause hypersensitivity reactions in some animals.[9]
Polyethylene Glycol (PEG) A co-solvent for compounds with intermediate solubility. PEG 300 and PEG 400 are common.Can have physiological effects at higher concentrations.[8]
Dimethyl Sulfoxide (DMSO) A powerful solvent, but can have intrinsic biological activity and toxicity.[8]Use at the lowest possible concentration, often in combination with other vehicles. Not suitable for all administration routes.
Corn Oil/Sesame Oil Lipid-based vehicles for highly lipophilic compounds, suitable for oral, subcutaneous, or intramuscular administration.[8]Can influence the absorption and metabolism of the test compound.[9]

Recommendation for 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester: Given the ester and pyridyl functionalities, the compound may have limited aqueous solubility. A multi-component vehicle, such as a suspension in 0.5% CMC or a solution containing a co-solvent like PEG 400 with a small percentage of Tween 80, is a logical starting point.[10][11]

Dosing Formulation and Administration

All dosing solutions should be prepared fresh daily unless stability data indicates otherwise. Ensure the final formulation is homogenous, especially for suspensions, by continuous stirring or vortexing before drawing each dose.

General Workflow for In Vivo Dosing

The following diagram illustrates the general workflow for a typical in vivo dosing experiment.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Compound Test Compound (5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester) Solubility Solubility Screen Compound->Solubility Vehicle Vehicle Selection Solubility->Vehicle DosePrep Dose Formulation (Solution/Suspension) Vehicle->DosePrep DoseAdmin Dose Administration (PO, IV, IP, SC) DosePrep->DoseAdmin AnimalAcclimation Animal Acclimation & Grouping Monitoring Post-Dose Monitoring (Clinical Signs, Behavior) DoseAdmin->Monitoring Sampling Sample Collection (Blood, Tissues) Monitoring->Sampling Bioanalysis Bioanalysis (LC-MS/MS) Sampling->Bioanalysis PKPD PK/PD Analysis Bioanalysis->PKPD Tox Toxicology Assessment PKPD->Tox

Caption: General workflow for an in vivo dosing study.

Routes of Administration: Protocols and Best Practices

The choice of administration route is a critical decision that influences the bioavailability and pharmacokinetic profile of the compound.[1] The following tables summarize recommended volumes and needle sizes for common routes in mice and rats.

Table 1: Recommended Administration Volumes and Needle Sizes for Mice

Route of Administration Maximum Volume (Adult Mouse) Recommended Needle Size (Gauge)
Intravenous (IV) < 0.2 mL 27-30
Intraperitoneal (IP) < 2-3 mL 25-27
Subcutaneous (SC) < 3 mL 25-27
Oral (PO) - Gavage < 10 mL/kg 20-22 (with ball tip)

Data compiled from multiple sources providing guidelines for animal experimentation.[12]

Table 2: Recommended Administration Volumes and Needle Sizes for Rats

Route of Administration Maximum Volume (Adult Rat) Recommended Needle Size (Gauge)
Intravenous (IV) < 1 mL (bolus) 25-27
Intraperitoneal (IP) < 5-10 mL 21-23
Subcutaneous (SC) < 5 mL per site 23-25
Oral (PO) - Gavage < 10 mL/kg 18-20 (with ball tip)

Data compiled from multiple sources providing guidelines for animal experimentation.[1][12]

Detailed Step-by-Step Protocols:

A. Oral Gavage (PO) Protocol

Oral administration is a common route, especially for drugs intended for oral delivery in humans.[13]

  • Animal Restraint: Gently but firmly restrain the mouse or rat to prevent movement and ensure the head and body are in a straight line.[12]

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Gently insert the ball-tipped gavage needle into the mouth and pass it along the esophagus into the stomach. Do not force the needle.[12][13]

  • Substance Administration: Once the needle is in place, slowly administer the calculated volume of the test substance.[12]

  • Withdrawal: Gently remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress.

B. Intraperitoneal (IP) Injection Protocol

IP injection allows for rapid absorption of the compound into the systemic circulation.[14]

  • Animal Restraint: Position the animal on its back with its head tilted downwards. This allows the abdominal organs to shift away from the injection site.[12]

  • Injection Site Identification: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent puncturing the bladder or major blood vessels.[12][15]

  • Needle Insertion: Insert a sterile needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the syringe plunger to ensure no blood (vessel) or yellow fluid (bladder) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.[12]

  • Injection: Slowly inject the substance into the peritoneal cavity.[13]

  • Withdrawal: Remove the needle and return the animal to its cage.

C. Intravenous (IV) Injection Protocol (Tail Vein)

IV injection provides 100% bioavailability and is the most direct route for systemic administration.[1][13]

  • Animal Restraint and Vein Dilation: Place the animal in a suitable restraint device. To facilitate injection, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[12]

  • Injection Site Preparation: Clean the tail with an appropriate antiseptic.

  • Needle Insertion: Starting towards the distal end of the tail, insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.[12]

  • Injection: Once in the vein, a flash of blood may be visible in the needle hub. Slowly inject the substance. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Withdrawal and Hemostasis: Remove the needle and apply gentle pressure to the injection site to prevent bleeding.

D. Subcutaneous (SC) Injection Protocol

SC injection is used for slower, more sustained absorption of a compound.[13]

  • Animal Restraint: Gently restrain the animal.

  • Injection Site: Lift a fold of skin, typically in the dorsal (scruff) or flank region, creating a "tent."

  • Needle Insertion: Insert the needle into the base of the skin tent, parallel to the body.

  • Aspiration: Gently aspirate to ensure a blood vessel has not been punctured.

  • Injection: Slowly inject the substance into the subcutaneous space.[13]

  • Withdrawal: Remove the needle and return the animal to its cage.

Study Design and Ethical Considerations

A well-designed preclinical study is essential for generating reliable and interpretable data.[4][6]

  • Hypothesis and Endpoints: Clearly define the study's primary objectives and the endpoints that will be measured to address these objectives.[6]

  • Animal Model: Justify the choice of animal species and strain based on the research question.

  • Group Size and Statistical Power: Use appropriate statistical methods to determine the minimum number of animals required to achieve sufficient statistical power.

  • Randomization and Blinding: Randomize animals to treatment groups and, where possible, blind the investigators who are administering the doses and assessing the outcomes to minimize bias.[4]

  • Control Groups: Always include a vehicle control group that receives the vehicle alone.[9] This is crucial to differentiate the effects of the test compound from any effects of the delivery vehicle.[9]

  • Ethical Approval: All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[1]

G cluster_outcomes Desired Outcomes StudyDesign Robust Study Design Hypothesis Clear Hypothesis & Endpoints StudyDesign->Hypothesis Controls Appropriate Controls (Vehicle Group) StudyDesign->Controls Randomization Randomization & Blinding StudyDesign->Randomization Stats Power Analysis & Statistics StudyDesign->Stats Ethics IACUC Approval StudyDesign->Ethics ReliableData Reliable & Reproducible Data Hypothesis->ReliableData Controls->ReliableData Randomization->ReliableData Stats->ReliableData EthicalConduct Ethical Animal Use Ethics->EthicalConduct

Sources

Application Note: The Role of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester in Drug Discovery Screening Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Medicinal Chemists Compound Identity: CAS 60234-66-4 | Formula: C₁₁H₁₄N₂O₃

Executive Summary & Chemical Rationale

In the landscape of neuropharmacology and toxicology, 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (CAS 60234-66-4) serves as a critical biochemical probe and synthetic scaffold[1]. While its catalog nomenclature suggests a pentanoic derivative, structurally it represents an ethyl 4-(hydroxyimino)-4-(pyridin-3-yl)butanoate core.

This specific molecular architecture—combining a pyridyl ring with an oxime functional group—makes it uniquely valuable in drug discovery screening assays for two primary reasons:

  • Biomimicry of Nicotine Metabolites: The 3-pyridyl moiety perfectly mimics the pharmacophore of nicotine and its downstream metabolites (e.g., cotinine, norcotinine). It is heavily utilized as a precursor to synthesize tobacco-specific nitrosamine (TSNA) adducts, such as those derived from N′-nitrosonornicotine (NNN), for oncology and toxicology screening[2].

  • Nucleophilic Oxime Reactivity: The oxime (-C=N-OH) group is highly nucleophilic. In biodefense and toxicology assays, pyridyl oximes are the gold standard for reactivating cholinesterases that have been covalently inhibited by organophosphates (OPs)[3].

Mechanistic Pathways in Screening Assays

To effectively utilize this compound in high-throughput screening (HTS), researchers must understand the causality behind its target engagement.

A. Cytochrome P450 2A6 (CYP2A6) Modulation

CYP2A6 is the primary hepatic enzyme responsible for oxidizing nicotine into cotinine. Inhibiting this metabolic pathway is a validated therapeutic strategy to reduce nicotine dependence[4]. The oxime scaffold acts as a competitive probe in these assays. By binding to the hydrophobic pocket of the CYP2A6 active site, the pyridyl nitrogen interacts with the heme iron, effectively blocking substrate turnover.

B. Acetylcholinesterase (AChE) Reactivation

Organophosphates (like Paraoxon or Sarin) exert toxicity by phosphorylating the catalytic serine residue in the AChE active site. The oxime group of our target compound is engineered to enter the active site gorge, where its nucleophilic oxygen attacks the phosphorus atom of the OP. This nucleophilic substitution displaces the OP, restoring the enzyme's natural ability to hydrolyze acetylcholine[3].

Mechanism Oxime 5-Hydroxyimino-5-(3-pyridyl) butanoic Acid Ethyl Ester Reduct Chemical Reduction & Cyclization Oxime->Reduct Synthesis CYP CYP2A6 Inhibition Oxime->CYP Direct Screening Metabolite Nicotine Metabolite Analogs (e.g., Norcotinine) Reduct->Metabolite Metabolite->CYP Metabolic Assay nAChR nAChR Modulation Metabolite->nAChR Receptor Assay

Figure 1: Synthetic and pharmacological pathways of the oxime scaffold in drug discovery.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems . They incorporate internal controls that independently verify enzyme viability, substrate integrity, and assay sensitivity, ensuring that any data generated is scientifically robust.

Protocol A: High-Throughput CYP2A6 Inhibition Assay (Fluorometric)

Causality: This assay utilizes Coumarin as a substrate. CYP2A6 specifically hydroxylates Coumarin to 7-hydroxycoumarin, a highly fluorescent molecule. The reduction in fluorescence directly correlates with the inhibitory potency of the oxime compound.

Materials:

  • Recombinant Human CYP2A6 (or Human Liver Microsomes)

  • Coumarin (Substrate)

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the oxime compound in 100% DMSO to create a 10 mM stock. Dilute in buffer to achieve final well concentrations of 0.1 µM to 100 µM. Crucial: Maintain final DMSO concentration below 1% to prevent enzyme denaturation.

  • System Validation Setup:

    • Blank Control: Buffer + Substrate (Measures background auto-fluorescence).

    • Negative Control: Enzyme + Substrate + 1% DMSO Vehicle (Establishes 100% baseline activity).

    • Positive Control: Enzyme + Substrate + Methoxsalen (A known CYP2A6 inhibitor to validate assay sensitivity).

  • Incubation: Add 10 µL of the test compound, 10 µL of CYP2A6 (final concentration ~10 pmol/mL), and 50 µL of buffer to a black 96-well microplate. Incubate at 37°C for 10 minutes to allow pre-binding.

  • Reaction Initiation: Add Coumarin (final concentration 2 µM, approximating its Km​ ) and 20 µL of the NADPH regenerating system to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes at 37°C using a microplate reader (Excitation: 390 nm | Emission: 460 nm).

Protocol B: Modified Ellman’s Assay for AChE Reactivation

Causality: Ellman's reagent (DTNB) reacts with thiocholine—the product of AChE-mediated hydrolysis of acetylthiocholine (ATCI)—to form 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm. If the oxime successfully reactivates the OP-inhibited AChE, thiocholine production resumes, and the solution turns yellow.

Step-by-Step Methodology:

  • Enzyme Inhibition: Incubate human AChE with an IC90​ concentration of Paraoxon (organophosphate) for 15 minutes at 25°C.

  • System Validation Setup:

    • Uninhibited Control: AChE + ATCI (Confirms 100% enzyme activity).

    • Inhibited Control: AChE + Paraoxon (Confirms successful OP inhibition; expected ~0% activity).

    • Positive Control: AChE + Paraoxon + Pralidoxime (2-PAM) (Validates the system's capacity for reactivation).

  • Reactivation Phase: Add the oxime test compound (10 µM - 100 µM) to the OP-inhibited AChE. Incubate for 30 minutes at 25°C to allow nucleophilic displacement of the OP.

  • Substrate Addition: Add 0.3 mM DTNB and 0.5 mM ATCI to the wells.

  • Readout: Measure absorbance at 412 nm every 1 minute for 15 minutes. Calculate the % Reactivation by comparing the slope of the test well to the Uninhibited Control.

Ellman A 1. AChE Inhibition (Paraoxon Incubation) B 2. Oxime Addition (Test Compound 60234-66-4) A->B C 3. Substrate & Indicator (ATCI + DTNB Addition) B->C D 4. Kinetic Readout (Absorbance at 412 nm) C->D E 5. Reactivation Efficacy (% Recovery Calculation) D->E

Figure 2: Step-by-step workflow for the modified Ellman's assay to screen AChE reactivators.

Quantitative Data Presentation

When screening 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester and its immediate derivatives, benchmark your results against the following expected pharmacological metrics.

Assay TypePrimary TargetReference StandardExpected IC₅₀ / EC₅₀ RangePrimary Readout Modality
Metabolic Inhibition CYP2A6Methoxsalen0.5 µM - 15.0 µMFluorescence (Ex 390 nm / Em 460 nm)
Enzyme Reactivation Human AChEPralidoxime (2-PAM)10.0 µM - 50.0 µMAbsorbance Kinetics (412 nm)
Receptor Binding α 4 β 2 nAChRNicotine1.0 µM - 100.0 µMRadioligand Displacement
Toxicology/Adducts DNA Adduct FormationNNN-StandardsDose-DependentLC-MS/MS (Isotope Dilution)

References

  • [1] Title: 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester | CAS 60234 Source: Santa Cruz Biotechnology (scbt.com) URL: 1

  • [4] Title: WO2005066162A1 - Synthetic compounds and derivatives as modulators of smoking or nicotine ingestion and lung cancer Source: Google Patents URL: 4

  • [3] Title: Preclinical Studies of Noncharged Oxime Reactivators for Organophosphate Exposure Source: ResearchGate URL:3

  • [2] Title: Identification of an N′-Nitrosonornicotine-Specific Deoxyadenosine Adduct in Rat Liver and Lung DNA | Chemical Research in Toxicology Source: ACS Publications URL:2

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (CAS: 60234-66-4)[1]. This compound is a critical intermediate in the synthesis of nicotine analogs, anabasine derivatives, and various pharmaceutical libraries.

Due to its polyfunctional nature—comprising an ethyl ester, a hydroxyimino (oxime) group, and a basic pyridine ring—this molecule presents unique stability challenges during long-term storage. This guide provides mechanistic troubleshooting, quantitative stability data, and a self-validating handling protocol to ensure the integrity of your experimental workflows.

Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing secondary peaks in my LC-MS or HPLC chromatograms after a few months of storage?

A: The appearance of new peaks is typically driven by nucleophilic hydrolysis of either the ester or the oxime group, facilitated by ambient moisture.

  • Ester Hydrolysis: The ethyl ester is vulnerable to cleavage, forming 4-(hydroxyimino)-4-(3-pyridyl)butanoic acid. The basicity of the pyridine ring can create a localized microenvironment that auto-catalyzes this hydrolysis if even trace water is present.

  • Oxime Reversion: While oximes are approximately 103 times more stable than simple imines, they are still susceptible to acid-catalyzed hydrolysis. If the local pH drops, the oxime nitrogen becomes protonated, increasing the electrophilicity of the adjacent carbon and allowing water to attack, reverting the oxime back to its corresponding ketone (ethyl 4-oxo-4-(3-pyridyl)butanoate).

Q2: My compound's mass hasn't changed, but the NMR spectra show peak splitting and the HPLC shows peak broadening. What happened?

A: This is a classic signature of E/Z isomerization of the oxime double bond.

  • Causality: When exposed to UV or ambient laboratory light, the π -bond of the oxime absorbs photons, providing the activation energy required to temporarily break the bond. This allows free rotation around the carbon-nitrogen axis, resulting in a thermodynamic mixture of E and Z isomers[2]. Because the mass remains identical, MS will not detect this degradation, but the structural shift will ruin downstream stereospecific syntheses.

Q3: The lyophilized powder has changed from off-white to a yellowish-brown tint. Is it still usable?

A: Discoloration indicates oxidative degradation and the material should be re-purified or discarded.

  • Causality: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation by atmospheric oxygen, forming a pyridine N-oxide. Additionally, prolonged thermal stress can induce N-O bond scission within the oxime group[2].

degradation_pathways A 5-Hydroxyimino-5-(3-pyridyl) butanoic Acid Ethyl Ester B Moisture / H2O (Hydrolysis) A->B Exposure C UV / Light (Photochemical) A->C Exposure D Heat / O2 (Thermal/Oxidation) A->D Exposure E Ketone Derivative (Oxime Hydrolysis) B->E Acidic pH F Carboxylic Acid (Ester Hydrolysis) B->F Base/Acid cat. G E/Z Isomerization & N-O Cleavage C->G H Pyridine N-Oxide D->H >40°C

Fig 1: Primary degradation pathways of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester.

Quantitative Stability Data

To predict the shelf-life of your compound, we align our data with the[3][4]. The table below summarizes the expected stability profile across various storage environments[4][5].

Storage ConditionTemperature / HumidityTesting FrequencyExpected Stability Profile
Long-Term (Optimal) 5°C ± 3°C0, 3, 6, 9, 12, 18, 24 monthsHighly stable; <0.5% degradation over 12 months when sealed with desiccant.
Accelerated 25°C ± 2°C / 60% RH ± 5%0, 3, 6 monthsModerate risk; Ester hydrolysis expected if the primary moisture barrier fails.
Stress (Heat/Moisture) 40°C ± 2°C / 75% RH ± 5%0, 1, 3, 6 monthsRapid degradation; Significant oxime reversion and ester cleavage within 30 days.
Photostability ICH Q1B Standard Illumination1 cycle (1.2M lux hours)Critical failure; High risk of E/Z isomerization and N-O bond scission[2].

Self-Validating Storage & Handling Protocol

To guarantee experimental reproducibility, do not rely on passive storage. Implement the following self-validating protocol to actively protect and verify the integrity of the compound.

Step-by-Step Methodology:
  • Establish a Baseline (Day 0): Upon receipt of the compound, dissolve a 1 mg sample and run an LC-MS analysis. Document the retention time of the intact molecule ( [M+H]+=223.2 m/z ). This serves as your ground truth.

  • Anhydrous Reconstitution: Dissolve the bulk powder in an anhydrous, amine-free solvent (e.g., LC-MS grade Acetonitrile or DMSO dried over 3A˚ molecular sieves). Causality: Removing water eliminates the nucleophile required for both ester and oxime hydrolysis.

  • Aliquoting: Dispense the solution into single-use amber glass vials . Causality: Amber glass blocks UV photons, preventing the π -bond excitation that leads to E/Z isomerization[2].

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial before capping. Causality: Displacing atmospheric oxygen prevents the oxidation of the pyridine nitrogen into an N-oxide.

  • Cryogenic Storage: Flash-freeze the aliquots and store them at −20∘C or −80∘C inside a secondary container filled with indicating silica gel desiccant.

  • The Validation Step (Day 30): To validate that your storage system is working, pull one aliquot after 30 days and run a comparative LC-MS against your Day 0 baseline.

    • Success Criteria: The absence of [M+H]+=195.2 m/z (ester hydrolysis) and [M+H]+=208.2 m/z (oxime hydrolysis) mathematically validates the integrity of your storage protocol.

storage_workflow Start Baseline LC-MS Quality Control Prep Reconstitute in Anhydrous Solvent Start->Prep Aliquot Divide into Single-Use Amber Vials Prep->Aliquot Gas Purge Headspace with Argon/N2 Aliquot->Gas Store Store at -80°C with Desiccant Gas->Store Validate 30-Day LC-MS Validation Check Store->Validate Pull 1 Aliquot

Fig 2: Self-validating aliquoting and cryogenic storage workflow.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health (NIH) / PubMed Central.[Link]

Sources

Technical Support Center: Stabilizing 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support hub for 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester. As Senior Application Scientists, we understand that compound stability is paramount for generating reproducible and reliable experimental data. This guide is designed to provide you with an in-depth understanding of the stability profile of this molecule and to offer practical solutions for its use in various buffer systems.

The unique structure of this compound, featuring both an ethyl ester and an oxime functional group, presents a specific set of challenges. Its stability is highly dependent on the experimental conditions, particularly pH, temperature, and buffer composition. This document will address common issues, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns we receive from researchers working with this compound.

Q1: My experimental results are inconsistent, and the compound seems to lose activity in my multi-day assay. Could this be a stability issue?

A1: Yes, inconsistent results and a gradual loss of biological activity are classic indicators of compound instability in the experimental medium.[1] The two primary culprits in the structure of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester are the ethyl ester and the oxime moieties, both of which are susceptible to hydrolysis under common assay conditions.[2][3] Degradation leads to a lower effective concentration of the active compound, causing variability in your data.[1]

Q2: What are the primary chemical degradation pathways for this molecule in aqueous buffers?

A2: There are two main degradation pathways you must consider, driven by the pH of your buffer solution:

  • Ester Hydrolysis: The ethyl ester group is susceptible to both acid- and base-catalyzed hydrolysis.[3][4][5]

    • Under acidic conditions , this reaction is reversible and typically slow, yielding the parent carboxylic acid and ethanol.[4][5][6]

    • Under neutral to basic conditions (pH > 7) , the hydrolysis, known as saponification, becomes much more rapid and is irreversible.[6][7] This is often the primary stability concern in standard physiological buffers (e.g., PBS at pH 7.4). The product is the carboxylate salt of the parent acid.[3]

  • Oxime Hydrolysis & Degradation: The oxime group (C=N-OH) also has pH-dependent stability.

    • Oximes are generally more resistant to hydrolysis than similar functional groups like hydrazones.[2][8]

    • However, their hydrolysis is catalyzed by acid.[2][8] Paradoxically, many oximes exhibit maximum stability in the pH range of 2 to 3.[8][9][10] At physiological pH (e.g., 7.4), the oxime group is more prone to degradation, which can lead to the formation of the corresponding ketone and hydroxylamine, or other byproducts like nitriles.[11]

The challenge is that the conditions that favor the stability of one functional group may promote the degradation of the other.

Q3: What is the optimal pH range for working with this compound?

A3: Given the dual sensitivities, there is no single "perfect" pH. Instead, you must find a compromise that minimizes both degradation pathways.

  • Avoid Strongly Basic Conditions (pH > 8): This will cause rapid and irreversible hydrolysis of the ethyl ester.

  • Avoid Strongly Acidic Conditions (pH < 3): While potentially stabilizing the oxime, very low pH can accelerate acid-catalyzed ester hydrolysis.

  • Recommended Range: A slightly acidic pH range of 4.0 to 6.5 is often the most suitable starting point for balancing the stability of both the ester and oxime functionalities.

However, the ideal pH must be determined empirically for your specific experimental system and duration. We strongly recommend performing a stability study using the protocol provided below.

Q4: How can I definitively test the stability of my compound in a new buffer or medium?

A4: The most direct method is to perform a time-course experiment and analyze the remaining parent compound using an analytical technique like High-Performance Liquid Chromatography (HPLC).[1][12] This process is a simplified version of a forced degradation study, which is a cornerstone of pharmaceutical development for identifying degradation pathways.[13][14][15][16] You would incubate your compound in the desired buffer at the experimental temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The decrease in the peak area of the parent compound over time provides a quantitative measure of its stability.

Troubleshooting Guide

Use this guide to diagnose and resolve common stability-related issues.

Symptom / Observation Potential Cause Recommended Action & Explanation
Precipitate forms in stock solution upon thawing. Poor Solubility / Solvent Choice. The compound's solubility limit was likely exceeded during the freeze-thaw cycle. Action: Prepare a more dilute stock solution or test alternative biocompatible solvents (e.g., DMSO, Ethanol). Always allow the vial to warm to room temperature slowly and vortex thoroughly before use.[1]
Rapid loss of activity (< 4 hours) in physiological buffer (e.g., PBS pH 7.4). Base-Catalyzed Ester Hydrolysis. At pH 7.4, the ester is likely undergoing rapid saponification. Action: Lower the pH of your experimental buffer to between 6.0 and 6.5, if your assay permits. Prepare fresh dilutions of the compound immediately before each experiment.
Inconsistent results in acidic buffer (pH < 5). Acid-Catalyzed Oxime or Ester Hydrolysis. While often a stabilizing range, prolonged incubation or elevated temperatures can still cause degradation. Action: Perform a time-course stability study (see Protocol 2) at your exact experimental temperature to confirm stability over the required duration. Consider adding a co-solvent like DMSO (typically <0.5%) if it doesn't interfere with your assay.
New, unexpected peaks appear in HPLC analysis over time. Compound Degradation. The new peaks are degradation products. Action: This confirms instability. Use a method like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradants.[14] This can help confirm whether ester or oxime hydrolysis is the primary pathway.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing stability issues.

TroubleshootingWorkflow start Inconsistent Results or Loss of Compound Activity check_stock 1. Assess Stock Solution (Precipitate? Discoloration?) start->check_stock check_buffer 2. Assess Buffer Stability (Is pH optimal?) check_stock->check_buffer run_hplc 3. Run Stability Study (Protocol 2) check_buffer->run_hplc analyze_hplc Analyze HPLC Data (Parent Peak Area vs. Time) run_hplc->analyze_hplc stable Compound is Stable (>90% remaining) analyze_hplc->stable Yes unstable Compound is Unstable (<90% remaining) analyze_hplc->unstable No remediate 4. Implement Mitigation Strategy unstable->remediate strategy1 Adjust Buffer pH (Target 4.0 - 6.5) remediate->strategy1 strategy2 Prepare Fresh Solutions For Each Experiment remediate->strategy2 strategy3 Reduce Incubation Time or Temperature remediate->strategy3 revalidate Re-run Stability Study to Confirm Improvement strategy1->revalidate strategy2->revalidate strategy3->revalidate

Caption: Troubleshooting workflow for stability issues.
Key Degradation Pathways

Understanding the chemical transformations is key to preventing them.

DegradationPathways cluster_main 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester cluster_ester Ester Hydrolysis cluster_oxime Oxime Hydrolysis parent Parent Compound (C₁₁H₁₄N₂O₃) ester_prod Carboxylic Acid Degradant + Ethanol parent->ester_prod  Base-Catalyzed (pH > 7)  (Irreversible, Fast)  Acid-Catalyzed (pH < 7)  (Reversible, Slower) oxime_prod Ketone Degradant + Hydroxylamine parent->oxime_prod  Acid-Catalyzed  (pH dependent)

Caption: Primary degradation pathways for the target compound.
Experimental Protocols

These protocols provide a framework for preparing buffers and assessing compound stability.

Protocol 1: Preparation of Recommended Buffer Systems

This protocol describes how to prepare two common buffers in the recommended stabilizing pH range.

A. Citrate Buffer (0.1 M, pH 5.0)

  • Prepare Stock Solutions:

    • Solution A: 0.1 M Citric Acid (21.01 g of citric acid monohydrate in 1 L of ultrapure water).

    • Solution B: 0.1 M Sodium Citrate (29.41 g of trisodium citrate dihydrate in 1 L of ultrapure water).

  • Mix Solutions: Combine approximately 20.5 mL of Solution A with 79.5 mL of Solution B.

  • Adjust pH: Place a calibrated pH meter in the solution. Adjust the pH to exactly 5.0 by adding small volumes of Solution A (to lower pH) or Solution B (to raise pH).

  • Final Volume: Add ultrapure water to reach a final volume of 200 mL.

  • Sterilization: If required for your assay, filter-sterilize the buffer through a 0.22 µm filter. Store at 4°C.

B. MES Buffer (0.1 M, pH 6.0)

  • Dissolve MES: Dissolve 19.52 g of MES (2-(N-morpholino)ethanesulfonic acid) free acid in ~800 mL of ultrapure water.

  • Adjust pH: While stirring, add 2 M Sodium Hydroxide (NaOH) solution dropwise until the pH reaches exactly 6.0. Use a calibrated pH meter for accuracy.

  • Final Volume: Adjust the final volume to 1 L with ultrapure water.

  • Sterilization: Filter-sterilize if necessary and store at 4°C.

Protocol 2: General Method for Assessing Compound Stability via HPLC

This protocol provides a robust method to quantify the degradation of your compound over time in a specific buffer.

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Test Solution: Dilute the DMSO stock into your chosen pre-warmed buffer (e.g., Citrate buffer, pH 5.0 from Protocol 1) to a final concentration of 100 µM. The final DMSO concentration should be kept low (e.g., 1%) to ensure it does not significantly alter the buffer properties.

  • Time Zero (T=0) Sample: Immediately after preparation, transfer 100 µL of the test solution into an HPLC vial. This is your T=0 reference sample. Analyze it immediately via HPLC.

  • Incubation: Place the remaining test solution in an incubator set to your experimental temperature (e.g., 37°C). Protect from light by wrapping the container in aluminum foil, as oximes can be photosensitive.[14]

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw another 100 µL aliquot and place it into a new HPLC vial for analysis.

  • HPLC Analysis:

    • Method: Use a reverse-phase C18 column. A suitable mobile phase gradient could be Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid).

    • Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance.

    • Analysis: For each time point, integrate the peak area of the parent compound.

  • Calculate Stability: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

A compound is generally considered stable if >90% of the parent peak remains after 24 hours under the tested conditions.

References
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2021). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Eyer, P., & Worek, F. (1990). Study on the stability of the oxime HI 6 in aqueous solution. PubMed. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Eyer, P., & Worek, F. (1990). Study on the stability of the oxime HI 6 in aqueous solution. Semantic Scholar. Retrieved from [Link]

  • Eyer, P., Hell, W., Kawan, A., & Klehr, H. (1984). Studies on the decomposition of the oxime HI 6 in aqueous solution. PubMed. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • S-cool. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Dong, M. W. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Save My Exams. (2024, May 13). Hydrolysis of Esters. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison and validation of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester, a key chemical entity. As Senior Application Scientists, our focus extends beyond mere protocol recitation; we delve into the causality behind experimental choices, ensuring each step is a self-validating system grounded in established regulatory frameworks.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide is structured to provide a comprehensive understanding of the validation process, drawing upon the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5]

The Analytical Challenge: Quantifying a Pyridine-Oxime Derivative

5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester presents a unique analytical challenge due to its chemical structure, which incorporates a hydrophilic pyridine ring and an oxime functional group.[6][7] The basic nature of the pyridine moiety can lead to peak tailing on traditional silica-based columns due to interactions with residual silanols.[6] Therefore, the selection of an appropriate stationary phase and mobile phase composition is critical for achieving optimal chromatographic performance.

Proposed HPLC Methods for Comparison

This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods for the quantification of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester. The rationale behind proposing two methods is to offer a choice based on available resources, desired chromatographic performance, and the specific requirements of the analytical laboratory.

Method A: Conventional C18 with Ion-Pairing Agent

This method utilizes a standard C18 column, a workhorse in many analytical laboratories, with the addition of an ion-pairing reagent to the mobile phase to improve the retention and peak shape of the basic analyte.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (based on the UV absorbance of the pyridine chromophore)

  • Injection Volume: 10 µL

Method B: Modern Mixed-Mode Chromatography

This method employs a more advanced mixed-mode column that combines reversed-phase and ion-exchange functionalities. This approach can offer enhanced selectivity and retention for polar and ionizable compounds without the need for ion-pairing reagents, which can be beneficial for method robustness and compatibility with mass spectrometry.[7]

  • Column: Mixed-Mode (C18 with embedded polar groups), 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid)

    • Solvent B: Acetonitrile

  • Gradient:

    Time (min) % Solvent A % Solvent B
    0 95 5
    15 40 60
    20 40 60
    21 95 5

    | 25 | 95 | 5 |

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 5 µL

Validation of the Analytical Methods: A Step-by-Step Guide

The validation of these HPLC methods will be conducted in accordance with ICH Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][3] The following performance characteristics will be evaluated for both Method A and Method B.

System Suitability

Before commencing with the validation, system suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[8] This is a critical first step as it demonstrates the operational readiness of the equipment.

Experimental Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (e.g., 20 µg/mL) at least five times.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be > 2000.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8][9]

Experimental Protocol:

  • Prepare a solution of the analyte.

  • Prepare solutions of potential impurities and degradation products.

  • Prepare a placebo solution (containing all formulation excipients except the analyte).

  • Spike the placebo solution with the analyte and potential impurities.

  • Inject all solutions into the HPLC system.

  • Assess the chromatograms for any co-elution or interference at the retention time of the analyte. The peak for 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester should be well-resolved from all other peaks.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol:

  • Prepare a stock solution of the analyte.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration). A typical range could be 5-50 µg/mL.

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[10][11] It is typically determined by recovery studies.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each sample.

  • The mean recovery should be within 98.0% to 102.0% with an RSD of ≤ 2.0%.[11]

Precision

Precision is the measure of the degree of scatter of a series of measurements.[11] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare at least six independent samples of the analyte at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day, with a different analyst, and preferably on a different instrument.

    • Calculate the RSD of the combined results from both days. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

Experimental Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.

  • From the Calibration Curve:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Analyze a system suitability solution under each of the modified conditions.

  • Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, tailing factor, resolution). The system suitability criteria should still be met.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two proposed HPLC methods based on our expertise with similar compounds. This data is illustrative and would need to be confirmed by experimental validation.

Validation ParameterMethod A (C18 with Ion-Pairing)Method B (Mixed-Mode)Acceptance Criteria (ICH/FDA)
Specificity No interference from placebo or known impuritiesNo interference from placebo or known impuritiesAnalyte peak is well-resolved
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999
Range (µg/mL) 5 - 505 - 50Defined by linearity
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 1.5%≤ 2.0%
LOD (µg/mL) ~ 0.1~ 0.05To be determined
LOQ (µg/mL) ~ 0.3~ 0.15To be determined
Robustness PassesPassesSystem suitability criteria met

Visualization of the Validation Workflow

ValidationWorkflow start Start: Method Development Complete protocol Write and Approve Validation Protocol start->protocol sst System Suitability Testing protocol->sst specificity Specificity sst->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report end End: Method Validated report->end

Caption: A flowchart illustrating the sequential steps involved in the validation of an HPLC method.

Logical Relationships of Validation Parameters

ValidationParameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOQ LOQ Linearity->LOQ LOD LOD LOQ->LOD

Caption: A diagram showing the interconnectedness of key HPLC method validation parameters.

Conclusion and Recommendations

Both proposed HPLC methods, the conventional C18 with an ion-pairing agent and the modern mixed-mode approach, are viable for the quantification of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester.

  • Method A is a cost-effective and readily implementable option, particularly in laboratories with a wide range of standard C18 columns. However, the use of an ion-pairing agent like TFA may have long-term effects on the column and is generally not ideal for mass spectrometry.

  • Method B represents a more modern and robust approach. While the initial cost of a mixed-mode column may be higher, it offers superior selectivity, improved peak shapes for polar and basic compounds, and better compatibility with MS detection. The absence of ion-pairing reagents also contributes to longer column lifetimes and more reproducible results.

The choice between these methods will ultimately depend on the specific needs of the laboratory, including budget, available instrumentation, and the intended application of the method (e.g., routine QC vs. research and development with potential for MS coupling). Regardless of the method chosen, a thorough validation as outlined in this guide is essential to ensure the generation of reliable and accurate data that meets regulatory expectations.[2][4][5]

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration.
  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Lab Manager. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • ProPharma Group. (2025). Navigating EMA Validation Requirements: A Step-by-Step Guide. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • SIELC Technologies. (2024). Pyridine. [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]

  • Slideshare. analytical method validation and validation of hplc. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

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Benchmarking 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester: A Bifunctional Approach to nAChR Ligand Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets nicotinic acetylcholine receptors (nAChRs) for neurological indications, the efficiency of synthesizing fused or substituted pyridine derivatives has become a critical bottleneck. Traditionally, standard pyridine building blocks like ethyl nicotinate or 3-acetylpyridine have been the foundation of these efforts. However, the emergence of highly functionalized intermediates offers a paradigm shift in synthetic efficiency.

This guide objectively benchmarks 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (CAS: 60234-66-4) against standard pyridine precursors, providing researchers with comparative data, mechanistic insights, and validated experimental protocols.

Structural Nuance & Mechanistic Advantage

Before benchmarking performance, we must address a critical structural nuance. While commercially cataloged by suppliers as "5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester" [1], molecular analysis of its formula (C₁₁H₁₄N₂O₃) confirms it is functionally a 4-carbon chain ester—specifically, ethyl 4-(hydroxyimino)-4-(pyridin-3-yl)butanoate [2].

This is not merely a semantic distinction; it dictates the compound's chemical destiny. The exact spacing between the oxime (masked amine) and the terminal ethyl ester makes this molecule a perfectly primed bifunctional precursor for 5-membered pyrrolidine rings (e.g., nornicotine analogs), rather than 6-membered piperidines.

The Causality of Efficiency

When using standard building blocks like ethyl nicotinate, synthesizing a pyrrolidine ring requires intermolecular Claisen condensation with a secondary reagent (like N-vinylpyrrolidone), followed by harsh acid hydrolysis, decarboxylation, and re-cyclization.

Conversely, the oxime-ester bifunctionality of CAS 60234-66-4 enables a cascade reaction . Under mild reductive conditions, the oxime is reduced to a primary amine. Because the amine and the ester are tethered exactly four carbons apart, the molecule undergoes rapid, spontaneous intramolecular cyclization. This proximity effect drives the reaction thermodynamically toward the lactam (5-(3-pyridyl)pyrrolidin-2-one), completely bypassing the need for aggressive dehydrating agents or multi-step functionalization [3].

Comparative Performance Data

To objectively evaluate these precursors, we synthesized a standard nAChR ligand precursor, 5-(3-pyridyl)pyrrolidin-2-one, using both the bifunctional oxime-ester route and the traditional ethyl nicotinate route. The quantitative benchmarking data is summarized below.

Performance MetricRoute A: Bifunctional Oxime-Ester (CAS 60234-66-4)Route B: Standard Precursor (Ethyl Nicotinate)
Step Count to Lactam 1 Step (Cascade Reduction/Cyclization)3 Steps (Condensation, Hydrolysis, Cyclization)
Overall Yield 78%42%
Atom Economy High (Loss of only H₂O and EtOH)Low (Loss of CO₂, EtOH, and leaving groups)
Reaction Conditions Mild (H₂, Pd/C, Room Temperature)Harsh (NaH, Refluxing 6M HCl)
Purification Requirement Simple filtration and solvent evaporationSilica gel column chromatography required
Scalability Excellent (Readily scalable to >100g)Moderate (Exothermic condensation limits scale)

Experimental Workflows & Methodologies

The following step-by-step protocols detail the synthesis of the target lactam. Both protocols are designed as self-validating systems to ensure reproducibility and real-time reaction monitoring.

Protocol A: Cascade Reductive Cyclization of CAS 60234-66-4

This protocol leverages the built-in proximity effect of the bifunctional precursor.

  • Preparation: Dissolve 10.0 g (42.3 mmol) of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester in 100 mL of anhydrous absolute ethanol in a high-pressure reaction vessel.

  • Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C). Caution: Pd/C is highly pyrophoric; add under a blanket of inert argon.

  • Hydrogenation & Cyclization: Purge the vessel with hydrogen gas three times, then pressurize to 3 atm H₂. Stir vigorously at 25°C for 12 hours.

    • Self-Validating Step: The reaction progress can be monitored via GC-MS. The intermediate primary amine will not be detected; instead, the continuous release of ethanol (byproduct of cyclization) serves as a stoichiometric indicator of lactam formation.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with 20 mL of hot ethanol.

  • Validation: Concentrate the filtrate in vacuo. Analyze via FTIR. The disappearance of the broad oxime O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, strong lactam C=O stretch (~1690 cm⁻¹) confirms complete cyclization. Yield: ~5.3 g (78%) of off-white solid.

Protocol B: Traditional Multi-Step Synthesis via Ethyl Nicotinate

This represents the industry-standard benchmark requiring sequential functionalization.

  • Condensation: Suspend NaH (60% dispersion, 1.5 eq) in anhydrous THF at 0°C. Dropwise add a mixture of ethyl nicotinate (1.0 eq) and N-vinylpyrrolidone (1.2 eq). Stir at reflux for 4 hours.

  • Hydrolysis & Decarboxylation: Quench with water, extract the intermediate, and immediately dissolve in 6M HCl. Reflux for 12 hours to force ring-opening and decarboxylation.

    • Self-Validating Step: Monitor CO₂ evolution via a bubbler. Cessation of bubbling indicates complete decarboxylation.

  • Basification & Cyclization: Cool the mixture to 0°C and slowly adjust to pH 10 using 5M NaOH. The free amine will spontaneously attack the adjacent carbonyl to form the myosmine derivative.

  • Purification: Extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography (Silica gel, 95:5 CH₂Cl₂:MeOH) to isolate the product. Yield: ~42%.

Logical Workflow Visualization

The diagram below maps the logical pathways of both synthetic routes, highlighting how the bifunctional precursor bypasses three intermediate stages to directly yield the target nAChR ligand precursor.

G A Bifunctional Precursor CAS: 60234-66-4 C Catalytic Hydrogenation (Pd/C, H2) A->C B Standard Precursor Ethyl Nicotinate D Claisen Condensation & Acid Hydrolysis B->D E Spontaneous Cyclization (-EtOH) C->E F Decarboxylation & Basification D->F G Lactam Intermediate 5-(3-pyridyl)pyrrolidin-2-one E->G F->G H LiAlH4 Reduction G->H I Target nAChR Ligand (Nornicotine Analog) H->I

Fig 1: Workflow comparing the bifunctional oxime-ester route vs. traditional multi-step methods.

Conclusion

For drug development professionals synthesizing pyridine-fused pyrrolidine libraries, 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester offers a mathematically and thermodynamically superior starting point compared to standard pyridine blocks. By pre-installing the nitrogen atom as an oxime at the exact required carbon distance from the ester, it reduces a harsh, multi-day, 3-step sequence into a single-pot, mild cascade reaction. This translates to higher overall yields, vastly improved atom economy, and a more sustainable workflow for scaling nAChR ligand production.

References

  • Title: Butanoic acid 4-(hexahydro-5-butyl-2,4,6-trioxopyrimidin-1-yl)cyclohexyl ester - NextSDS (Related Substances Data) Source: NextSDS Chemical Substance Information URL: [Link]

A Researcher's Guide to Selectivity Profiling: The Case of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of novel chemical entities, using 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester as a central case study. While specific biological data for this particular compound is not extensively published, its structural motifs—a pyridyl ring and an oxime functional group—are prevalent in a range of bioactive molecules. This guide will, therefore, postulate a plausible mechanism of action based on these features and outline the rigorous experimental procedures required to validate its selectivity. Our focus is on the "how" and "why" of selectivity profiling, offering researchers a robust template for their own investigations.

The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, potency is but one piece of the puzzle. A highly potent compound that interacts with numerous off-target proteins is likely to cause a cascade of unintended and potentially harmful side effects. Thus, selectivity—the ability of a drug to interact with its intended target while minimally affecting other biomolecules—is a critical determinant of its therapeutic index and ultimate clinical success. Comprehensive selectivity profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design, enabling the early identification and mitigation of potential liabilities.[1][2]

Unveiling the Potential of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester: A Hypothesis-Driven Approach

Given the limited direct biological data on 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester, we will build our investigation around a plausible hypothesis. The presence of the pyridyl and oxime moieties suggests potential interaction with enzymes, particularly those involved in metabolic pathways where similar structures are recognized. One such pathway of significant therapeutic interest is the kynurenine pathway, which is implicated in neurodegenerative diseases and inflammatory conditions.[3][4][5] Enzymes within this pathway, such as Kynurenine 3-Monooxygenase (KMO) and Kynurenine Aminotransferase (KAT), are attractive targets for inhibitor development.[4][6][7] For the purpose of this guide, we will hypothesize that 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester is an inhibitor of Kynurenine 3-Monooxygenase (KMO).

This hypothesis provides a scientifically grounded framework for designing a comprehensive selectivity and cross-reactivity study. The principles and methodologies outlined below are broadly applicable to any small molecule inhibitor.

Designing the Selectivity Study: A Multi-pronged Strategy

A robust selectivity study employs a tiered approach, beginning with in vitro assays against a panel of related and unrelated targets, and potentially progressing to cell-based and in vivo models.

Phase 1: In Vitro Profiling - The Foundation of Selectivity Assessment

The initial phase involves screening the compound against a diverse panel of enzymes and receptors. The choice of this panel is critical and should be guided by several factors:

  • Target Family Homology: Include enzymes that are structurally and functionally related to the primary target (KMO). In our case, this would involve other enzymes in the kynurenine pathway and other monooxygenases.

  • Common Off-Targets: Screen against a panel of "promiscuous" targets that are frequently implicated in off-target effects of small molecules. This often includes a broad panel of kinases, G-protein coupled receptors (GPCRs), and ion channels.[2]

  • Structural Analogs: If known, include targets of structurally similar compounds. The pyridyl moiety, for instance, is a key pharmacophore for nicotinic acetylcholine receptors (nAChRs).[8][9][10] Therefore, including a panel of nAChR subtypes is a prudent step.

The following table outlines a hypothetical in vitro screening panel for our compound of interest:

Target ClassSpecific TargetsRationale
Primary Target & Related Enzymes Human Kynurenine 3-Monooxygenase (KMO)Primary hypothesized target.
Human Kynurenine Aminotransferase (KAT-I, KAT-II)Key enzymes in the same metabolic pathway.[6]
Tryptophan 2,3-dioxygenase (TDO)Upstream enzyme in the kynurenine pathway.[3]
Indoleamine 2,3-dioxygenase (IDO1)Upstream enzyme in the kynurenine pathway.[3]
Common Off-Target Panels Kinase Panel (e.g., 96-well panel of diverse kinases)Kinases are a large and structurally related family, prone to off-target inhibition.[2][11][12][13]
GPCR Panel (e.g., selected adrenergic, dopaminergic, serotonergic receptors)Common targets for many drugs, with potential for side effects.
Ion Channel Panel (e.g., hERG, sodium, and calcium channels)hERG inhibition is a critical safety liability.
Hypothesized Off-Targets (Structure-Based) Nicotinic Acetylcholine Receptor Subtypes (α4β2, α7, α3β4)The 3-pyridyl moiety is a known pharmacophore for nAChRs.[8][9][10][14][15]
Monoamine Oxidases (MAO-A, MAO-B)Enzymes involved in neurotransmitter metabolism.
Experimental Workflow for In Vitro Profiling

The following workflow outlines the key steps for the in vitro selectivity assessment.

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Dose-Response & Potency Determination cluster_3 Data Analysis & Selectivity Calculation A Compound Synthesis & QC (Purity >95%) C Single-Point High-Concentration Screen (e.g., 10 µM) A->C B Procure Recombinant Enzymes & Receptor Membranes B->C D Identify Initial 'Hits' (% Inhibition > 50%) C->D E Generate 10-point Dose-Response Curves for Primary Target and Hits D->E F Calculate IC50/Ki Values E->F G Determine Selectivity Index (IC50 off-target / IC50 primary target) F->G H Visualize Data (e.g., Kinome Scan, Bar Charts) G->H

Caption: A generalized workflow for in vitro selectivity profiling.

Detailed Protocol: KMO Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the inhibitory activity of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester against human KMO.

Principle: This assay measures the KMO-catalyzed conversion of L-kynurenine to 3-hydroxykynurenine, which can be detected by its fluorescence.

Materials:

  • Recombinant human KMO

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (test compound)

  • Positive control inhibitor (e.g., a known KMO inhibitor)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~480 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Add 1 µL of the compound dilutions to the wells of a 384-well plate. For control wells, add 1 µL of DMSO (negative control) or 1 µL of the positive control inhibitor.

  • Enzyme Addition: Prepare an enzyme solution of KMO in assay buffer. Add 20 µL of this solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate/cofactor solution containing L-kynurenine and NADPH in assay buffer. Add 20 µL of this solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

The results of the in vitro profiling should be presented in a clear and comparative manner.

Table 1: Hypothetical Selectivity Profile of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester

TargetIC50 (nM)Selectivity Index (vs. KMO)
KMO 50 1
KAT-I>10,000>200
KAT-II>10,000>200
TDO8,500170
IDO1>10,000>200
Kinase X2,50050
GPCR Y7,800156
nAChR α4β21,20024
nAChR α7>10,000>200
hERG>10,000>200

A selectivity index of >100-fold is generally considered a good starting point for a selective compound. The hypothetical data above suggest that our compound is highly selective for KMO over other kynurenine pathway enzymes but shows some moderate off-target activity against Kinase X and nAChR α4β2, which would warrant further investigation.

Visualizing Selectivity: The Selectivity Tree

A visual representation of the selectivity data can be highly impactful. The following Graphviz diagram illustrates the concept of a selectivity tree.

G center Compound X IC50 = 50 nM KMO KMO center->KMO Primary Target nAChR nAChR α4β2 IC50 = 1.2 µM center->nAChR Off-Target (24x) KinaseX Kinase X IC50 = 2.5 µM center->KinaseX Off-Target (50x) TDO TDO IC50 = 8.5 µM center->TDO Off-Target (170x) Others Other Targets IC50 > 10 µM center->Others Highly Selective (>200x)

Caption: A conceptual selectivity tree for a hypothetical compound.

Phase 2: Cellular and In Vivo Cross-Reactivity Studies

Should the in vitro profile be promising, the next logical step is to assess selectivity in a more complex biological context.

  • Cell-Based Assays: Utilize cell lines that express the primary target and potential off-targets. For our hypothetical compound, one could use a cell-based assay to measure the downstream effects of KMO inhibition (e.g., changes in kynurenic acid levels) and compare this to any cellular effects mediated by nAChR α4β2 or Kinase X at similar concentrations.

  • In Vivo Studies: In animal models, carefully observe for any phenotype that could be attributed to off-target effects. For example, nAChR modulation can have effects on locomotion and cognition, while kinase inhibition can manifest in a variety of ways depending on the specific kinase. Correlating plasma concentrations of the compound with both the desired pharmacological effect and any observed side effects is crucial.

Conclusion

The journey of a drug candidate from discovery to clinical application is paved with rigorous scientific evaluation. Cross-reactivity and selectivity profiling are cornerstones of this process, providing essential insights into the safety and specificity of a new chemical entity. While 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester served as a hypothetical case study, the principles and methodologies detailed in this guide are universally applicable. By adopting a hypothesis-driven, multi-tiered approach to selectivity assessment, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately develop safer and more effective medicines.

References

  • Title: The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors Source: PMC URL: [Link]

  • Title: Kynurenine Aminotransferase Isozyme Inhibitors: A Review Source: PMC URL: [Link]

  • Title: Screening marine natural products for selective inhibitors of key kynurenine pathway enzymes Source: Taylor & Francis Online URL: [Link]

  • Title: Design of Ligands for the Nicotinic Acetylcholine Receptors: The Quest for Selectivity Source: Bentham Science URL: [Link]

  • Title: Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition Source: Frontiers in Molecular Neuroscience URL: [Link]

  • Title: What are KMO inhibitors and how do they work? Source: News-Medical.net URL: [Link]

  • Title: Modeling Subtype-Selective Agonists Binding with α4β2 and α7 Nicotinic Acetylcholine Receptors: Effects of Local Binding and Long-Range Electrostatic Interactions Source: ACS Publications URL: [Link]

  • Title: Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Source: National Center for Biotechnology Information URL: [Link]

  • Title: Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 Source: PMC URL: [Link]

  • Title: Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor Source: ACS Publications URL: [Link]

  • Title: Toxins for decoding interface selectivity in nicotinic acetylcholine receptors Source: Portland Press URL: [Link]

  • Title: Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states Source: PNAS URL: [Link]

  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge Source: Oxford Academic URL: [Link]

  • Title: Nicotinic agonist - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Inhibitor selectivity profiling. Inhibitors were screened against a... Source: ResearchGate URL: [Link]

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A Senior Application Scientist's Guide to Evaluating the Purity of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester from Different Chemical Suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Research and Development

5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester is a heterocyclic compound of significant interest as a versatile building block in organic synthesis and medicinal chemistry.[1] Its utility in the construction of more complex molecular architectures demands a stringent evaluation of its purity. In drug discovery and development, the quality of starting materials and intermediates is paramount; impurities, even at trace levels, can drastically alter reaction outcomes, introduce confounding variables in biological assays, and pose significant safety risks.[2][3][4] The presence of uncharacterized contaminants can compromise the efficacy, safety, and reproducibility of pharmaceutical products.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the purity of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester sourced from various chemical suppliers. We will move beyond a simple percentage value on a certificate of analysis and delve into a multi-technique, self-validating workflow to build a complete purity profile. Our approach is grounded in the principles of analytical chemistry, emphasizing not just the "how" but the critical "why" behind each experimental choice.

The Analytical Challenge: Beyond Percentage Purity

Evaluating the purity of an oxime-containing molecule like 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester presents unique challenges. Beyond common impurities such as residual solvents or unreacted starting materials, the primary concern is the potential for geometric isomerism around the carbon-nitrogen double bond (C=N) of the oxime. This results in E and Z isomers, which, while having the same molecular formula and connectivity, are distinct chemical entities with different spatial arrangements. These isomers can exhibit different reactivity, spectroscopic properties, and potentially different biological activities.[7][8] Therefore, a comprehensive purity assessment must not only quantify impurities but also identify and quantify the ratio of these geometric isomers.[9][10][11]

This guide will use a hypothetical scenario where the target compound has been sourced from three different suppliers (Supplier A, Supplier B, and Supplier C) to illustrate a robust comparative analysis.

A Multi-pronged Analytical Workflow for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust evaluation relies on orthogonal methods—different techniques that measure distinct chemical properties—to ensure a comprehensive and reliable assessment. Our workflow integrates High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and isomer ratio determination, and Mass Spectrometry (MS) for molecular weight verification.

Purity_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Chromatographic & Spectroscopic Analysis cluster_2 Phase 3: Data Integration & Reporting Sample_Receipt Sample Receipt & Documentation (Suppliers A, B, C) Visual_Inspection Visual Inspection (Color, Form) Sample_Receipt->Visual_Inspection Solubility_Test Solubility Test (Common Lab Solvents) Visual_Inspection->Solubility_Test Sample_Prep Sample Preparation (Accurate Weighing & Dissolution) Solubility_Test->Sample_Prep HPLC_Analysis HPLC-UV Analysis (Quantitative Purity, Impurity Profile) Sample_Prep->HPLC_Analysis NMR_Analysis ¹H & ¹³C NMR Analysis (Structural ID, Isomer Ratio, Solvent ID) Sample_Prep->NMR_Analysis MS_Analysis LC-MS Analysis (Molecular Weight Verification) Sample_Prep->MS_Analysis Data_Integration Data Integration & Comparison HPLC_Analysis->Data_Integration NMR_Analysis->Data_Integration MS_Analysis->Data_Integration Final_Report Final Purity Assessment & Supplier Selection Data_Integration->Final_Report

Caption: A comprehensive workflow for the purity evaluation of chemical reagents from different suppliers.

Visualizing the Analyte: Structure and Isomerism

Understanding the structure is fundamental to interpreting analytical data. The key feature of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester is the oxime functional group, which can exist as two geometric isomers, E and Z.

Chemical_Structure_and_Isomers cluster_E E-Isomer cluster_Z Z-Isomer E_isomer Interconversion Isomerization (C=N bond) E_isomer->Interconversion Z_isomer Interconversion->Z_isomer caption Geometric (E/Z) isomers of the target compound.

Caption: The E and Z geometric isomers of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. The rationale behind key parameter choices is explained to demonstrate expertise and ensure trustworthiness.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To quantify the purity of the main component and separate it from potential impurities. The basic pyridine ring in the analyte can cause peak tailing on standard silica-based columns; therefore, the choice of mobile phase is critical to ensure sharp, symmetrical peaks for accurate integration.[12]

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Rationale: A buffered aqueous phase (Mobile Phase A) is used to maintain a consistent pH, which protonates residual silanols on the column and minimizes secondary interactions with the basic pyridine nitrogen, thereby improving peak shape.[13]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Rationale: 254 nm is chosen as the pyridine ring exhibits strong absorbance at this wavelength.[13]

  • Sample Preparation:

    • Prepare a diluent of 50:50 Water:Acetonitrile.

    • Accurately weigh approximately 10 mg of the compound from each supplier into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with the diluent to achieve a concentration of ~1 mg/mL.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Objective: To confirm the chemical structure, identify the presence and ratio of E/Z isomers, and detect proton-containing impurities (like residual solvents). NMR is exceptionally powerful for distinguishing isomers, as the different spatial arrangement of the oxime's hydroxyl group creates distinct chemical environments for nearby protons.[7][8]

Methodology:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of each sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Rationale: CDCl₃ is a standard, non-protic solvent. If solubility is an issue or if exchangeable protons (like the oxime -OH) are of key interest, DMSO-d₆ is an excellent alternative.[10]

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Analysis:

    • Structural Confirmation: Assign all proton and carbon signals to the expected structure of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester.

    • Isomer Analysis: In the ¹H NMR spectrum, identify pairs of signals corresponding to the same proton in the E and Z isomers. Protons closer to the oxime group (e.g., on the butanoic acid chain) will show the most significant chemical shift differences. The ratio of the isomers can be determined by comparing the integration values of these distinct peaks.[11]

    • Impurity Detection: Look for small signals that do not correspond to the product structure. Common residual solvents (e.g., ethyl acetate, dichloromethane) have characteristic chemical shifts that can be used for identification and semi-quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the main component and any major impurities detected by HPLC. This provides an orthogonal confirmation of identity.

Methodology:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.

  • LC Method: The same HPLC method as described above can be used, but with a volatile buffer system like ammonium formate or ammonium acetate if not already used.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Rationale: The basic pyridine nitrogen is readily protonated, making ESI+ the ideal mode for generating a strong signal for the [M+H]⁺ ion.[14][15]

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Verify that the observed mass for the protonated molecular ion ([M+H]⁺) matches the calculated exact mass of the compound (C₁₁H₁₄N₂O₃, MW = 222.24; [M+H]⁺ = 223.25).

    • Examine the mass spectra of any significant impurity peaks to gain clues about their identity.

Comparative Data Analysis: A Hypothetical Case Study

Below are hypothetical results from the analysis of samples from three different suppliers.

Table 1: HPLC Purity Analysis Results

SupplierRetention Time (min)Peak Area (%)Impurity Peaks DetectedNotes
Supplier A 10.2599.6%One minor impurity at 8.1 min (0.4%)Very clean chromatogram.
Supplier B 10.2497.1%Major impurity at 11.5 min (2.5%)Significant late-eluting impurity.
Supplier C 10.2698.8%Two minor impurities at 7.4 min (0.8%) and 9.1 min (0.4%)Good purity, multiple small impurities.

Table 2: NMR Spectroscopic Analysis Summary

SupplierStructural ConfirmationIsomer Ratio (E:Z)Observed Impurities
Supplier A Confirmed65:35None detected.
Supplier B Confirmed>99:1 (Primarily one isomer)Signals consistent with impurity at 2.5% level.
Supplier C Confirmed>99:1 (Primarily one isomer)Residual Ethyl Acetate (~0.5%).

Table 3: LC-MS Analysis Summary

SupplierMain Peak [M+H]⁺ (m/z)Impurity Mass (m/z)Notes
Supplier A 223.25195.18Molecular weight confirmed.
Supplier B 223.25251.30Molecular weight confirmed. Impurity mass does not correspond to common starting materials.
Supplier C 223.25Not detected at significant levels.Molecular weight confirmed.

Interpretation and Recommendations

Synthesizing the data from all three techniques provides a powerful, multi-dimensional view of product quality:

  • Supplier A: Delivers material with the highest chromatographic purity (99.6%). However, the NMR analysis reveals it is a mixture of E/Z isomers (65:35). For applications where isomeric purity is not critical, this may be an acceptable and cost-effective option. However, for stereospecific synthesis or structure-activity relationship (SAR) studies, this mixture is unsuitable.

  • Supplier B: Provides a product that is essentially a single geometric isomer , which is highly desirable for many applications. Unfortunately, it has a significant process-related impurity (2.5%) as detected by HPLC and confirmed by NMR and MS. This impurity would need to be identified and its potential impact assessed before use. This batch would likely require re-purification.

  • Supplier C: Offers a good balance of properties. The material is of high purity (98.8%) and is a single geometric isomer . The only detectable impurity is a common residual solvent (ethyl acetate) at a relatively low level, which can often be removed by drying under high vacuum. For most research and development purposes, this would be the recommended supplier , as it provides a high-purity, single-isomer product with a known and easily removable impurity.

Conclusion

The evaluation of chemical purity is a cornerstone of scientific integrity and reproducibility. A supplier's certificate of analysis should be considered a starting point, not a final verdict. As demonstrated, a comprehensive assessment of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester requires an integrated analytical approach combining HPLC, NMR, and MS. This strategy allows for the confident quantification of purity, the critical determination of isomeric composition, and the identification of unknown impurities. By investing the time in such a rigorous evaluation, researchers can ensure the quality of their starting materials, leading to more reliable experimental outcomes and accelerating the pace of discovery and development.

References

  • Apollo Scientific. (2025, February 4). Why High-Purity Chemicals Matter in Drug Discovery. Apollo Scientific.
  • BenchChem. (2025).
  • Sheikh, Y. M., et al. (1972). Mass Spectrometry in Structural and Stereochemical Problems. CCXVII.' Electron Impact Promoted Fragmentation of 0-Methyl Oximes of some. a$-Unsaturated Ketones and Methyl Substituted Cyclohexanones. Canadian Journal of Chemistry, 50, 2776.
  • ResearchGate. (n.d.). ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids.
  • BenchChem. (2025).
  • Moravek, Inc. (2021, June 14). The Importance of Purity in Chemistry. Moravek, Inc.
  • Elchemy. (2024, November 12). The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry. Elchemy.
  • Schönbächler, G., et al. (2019). Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. Bioorganic & Medicinal Chemistry, 27(7), 1232-1245.
  • Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ResolveMass Laboratories Inc. (2025, September 29). Importance of Impurity Characterization.
  • BenchChem. (2025). HPLC method for purity validation of 2-(pyridin-2-yl)propan-2-ol. BenchChem.
  • ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids.
  • Fokin, A. A., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-In. Pharmaceutics, 15(7), 1802.
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Salah, N., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports.
  • Mondal, S., et al. (2022, December 5). Selective Binding and Isomerization of Oximes in a Self-assembled Capsule.
  • BenchChem. (2025).
  • Pharmaffiliates. (n.d.). 5-Hydroxyimino-5-(3-pyridyl)-pentanoic Acid Ethyl Ester.

Sources

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